molecular formula C7H14ClNO B6300751 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride CAS No. 2306272-79-5

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride

カタログ番号: B6300751
CAS番号: 2306272-79-5
分子量: 163.64 g/mol
InChIキー: PZXNJZICGHJDKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride (CAS 2306272-79-5) is a synthetic organic compound featuring a spirocyclic structure, which is of significant interest in modern medicinal chemistry and drug discovery. The compound is characterized by its unique 2-azaspiro[3.3]heptane core, a bridged, three-dimensional scaffold that is often employed to improve the physicochemical and pharmacokinetic properties of drug candidates . The molecular formula is C7H14ClNO, and it has a molecular weight of 163.65 g/mol . As a versatile chemical building block, this compound is used in pharmaceutical research, particularly in the synthesis of novel small molecules. Its spirocyclic architecture and the methoxy-functionalized amine (provided as a hydrochloride salt for stability and solubility) make it a valuable intermediate for constructing potential protease inhibitors, receptor modulators, and other biologically active targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

7-methoxy-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-6-2-3-7(6)4-8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXNJZICGHJDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and properties of 5-Methoxy-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Angular Spirocyclic Scaffold for Medicinal Chemistry

Executive Summary: The "Angular" Advantage

In the pursuit of "escaping from flatland," spirocyclic scaffolds have emerged as critical tools for increasing Fsp³ fraction and improving the physicochemical properties of drug candidates. While the linear isomer (6-substituted-2-azaspiro[3.3]heptane) is well-documented, 5-Methoxy-2-azaspiro[3.3]heptane represents a distinct "angular" topology.

This guide details the molecular properties, synthetic pathways, and strategic application of this scaffold. Unlike its linear counterpart, the 5-methoxy variant offers an exit vector adjacent to the spiro center, providing a unique geometric orientation for side-chain attachment that can optimize binding pocket fit and solubility profiles.

Physicochemical Profile

The following data characterizes the hydrochloride salt, the most common form used in solid-phase and solution-phase synthesis due to its enhanced stability.

Table 1: Core Chemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name 5-Methoxy-2-azaspiro[3.3]heptane
CAS Number (Free Base) 2168976-11-0
CAS Number (HCl Salt) 2306272-79-5Preferred for storage
Molecular Formula

Salt form
Molecular Weight 163.65 g/mol (HCl salt)Free base: 127.19 g/mol
Exact Mass 127.0997 (Free base)
Appearance White to off-white crystalline solidHygroscopic
Solubility High in Water, DMSO, Methanol
pKa (Predicted) ~9.5 - 10.5Secondary amine (similar to parent)
LogP (Predicted) ~0.5 - 0.8Lower lipophilicity than cyclohexane analogs
TPSA 21.26 ŲFavorable for CNS penetration

Structural Insight: The methoxy group at position 5 (angular) creates a localized dipole distinct from the position 6 (linear) isomer. This asymmetry can subtly influence the pKa of the azetidine nitrogen through field effects, though the spiro-carbon spacer (C4) insulates against strong inductive withdrawal.

Structural Biology & Vector Analysis

The utility of 5-methoxy-2-azaspiro[3.3]heptane lies in its rigid, three-dimensional geometry.

  • Rigidity: The spiro[3.3]heptane core is conformationally locked, reducing the entropic penalty upon protein binding compared to flexible piperidines.

  • Vectorization:

    • 6-Position (Linear): Substituents exit along the axis of the amine, mimicking a 4-substituted piperidine.

    • 5-Position (Angular): Substituents exit at an angle (~60-90° relative to the amine plane), accessing distinct sub-pockets in a target protein.

VectorAnalysis Core 2-Azaspiro[3.3]heptane Core Pos6 Position 6 Substitution (Linear Vector) Core->Pos6 Para-like Pos5 Position 5 Substitution (Angular Vector) Core->Pos5 Meta-like App6 Mimics 4-sub-piperidine (Linear Extension) Pos6->App6 App5 Accesses Side Pockets (Kinked Geometry) Pos5->App5

Figure 1: Vector comparison between linear (6-sub) and angular (5-sub) spiro-substitution patterns.

Synthesis & Manufacturing

The synthesis of the "angular" 5-substituted scaffold is more challenging than the linear variant. The most authoritative route utilizes the Trost Spiro-Annulation method, converting an azetidinone to the spiro-ketone, followed by functionalization.

4.1. Synthetic Pathway (Protocol Logic)
  • Spiro-Annulation: Reaction of N-benzhydryl-azetidin-3-one with a sulfur ylide (generated from cyclopropyldiphenylsulfonium tetrafluoroborate) yields an intermediate epoxide.

  • Rearrangement: Lithium iodide (LiI) promotes the rearrangement of the epoxide to the key intermediate: 2-azaspiro[3.3]heptan-5-one .[1]

  • Reduction & Methylation:

    • Reduction of the ketone (NaBH₄) yields the alcohol (5-hydroxy).

    • O-Methylation (NaH/MeI) installs the methoxy group.

    • Deprotection (if required) yields the final secondary amine.

SynthesisPath Start N-Benzhydryl-azetidin-3-one Inter1 Spiro-Epoxide Intermediate Start->Inter1 KHMDS, -40°C Reagent Cyclopropyl-S-Ph2 BF4 (Trost Reagent) Reagent->Inter1 KeyInt 2-Azaspiro[3.3]heptan-5-one (The 'Angular' Ketone) Inter1->KeyInt LiI (Rearrangement) Alcohol 5-Hydroxy-2-azaspiro[3.3]heptane KeyInt->Alcohol NaBH4, MeOH Final 5-Methoxy-2-azaspiro[3.3]heptane Alcohol->Final 1. NaH, THF 2. MeI

Figure 2: Synthetic route to the 5-methoxy angular spirocycle via spiro-ketone rearrangement.

4.2. Experimental Protocol: Salt Formation (Oxalate/HCl)

Note: Free bases of spiroamines can be volatile or unstable. Conversion to a salt is recommended immediately after synthesis.

  • Dissolution: Dissolve 1.0 eq of crude 5-methoxy-2-azaspiro[3.3]heptane oil in minimal diethyl ether or EtOAc.

  • Acid Addition:

    • For HCl: Add 1.1 eq of 2M HCl in diethyl ether dropwise at 0°C.

    • For Oxalate: Add 1.0 eq of oxalic acid dissolved in hot ethanol.

  • Precipitation: Stir for 30 minutes. The white precipitate forms immediately.

  • Isolation: Filter under argon (hygroscopic check), wash with cold ether, and dry under high vacuum.

Handling and Safety (MSDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory). Treat as a potential bioactive agent.[2]

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The HCl salt is stable for >12 months if kept dry.

  • Stability: Avoid strong oxidizing agents. The spiro-ring strain makes the core susceptible to acid-catalyzed ring opening under extreme conditions (e.g., boiling conc. HCl), though it is stable under standard physiological and reaction conditions.

References
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. (Foundational work on spiro[3.3]heptane scaffolds).

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie. (Discusses physicochemical advantages of 4-membered rings).
  • Thieme Synthesis. (2017). Synthesis of 2-azaspiro[3.3]heptan-5-one via Trost Method. Thieme Connect. (Specific synthetic route for the angular ketone precursor).

  • BLDPharm. (2024). Product Safety and Data Sheet: 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride. (Physical properties and CAS verification).

  • PubChem. Compound Summary: 2-azaspiro[3.3]heptane derivatives. National Library of Medicine.

Sources

The Ascendancy of Methoxy-Azaspiro[3.3]heptane Analogs: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Azaspiro[3.3]heptane Scaffold and the Strategic Role of Methoxy Substitution

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flatlands of aromatic rings into the three-dimensional space of saturated heterocycles. Among these, the azaspiro[3.3]heptane scaffold has emerged as a "privileged" motif, a structural framework that consistently imparts desirable pharmacological properties to bioactive molecules. Its rigid, spirocyclic nature offers a unique conformational constraint, reducing off-target effects and improving metabolic stability. This guide provides an in-depth technical exploration of the patent landscape for a particularly compelling subclass: methoxy-azaspiro[3.3]heptane analogs. The strategic incorporation of a methoxy group can significantly modulate a compound's physicochemical properties, including its lipophilicity and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This document will serve as a vital resource for researchers, scientists, and drug development professionals navigating the promising, yet complex, intellectual property and synthetic landscape of these next-generation therapeutic agents.

The Synthetic Landscape: Crafting the Methoxy-Azaspiro[3.3]heptane Core

The construction of the methoxy-azaspiro[3.3]heptane core requires a multi-step synthetic approach, often beginning with the formation of a key cyclobutane intermediate. A representative synthesis, adapted from the patent literature, is outlined below. This particular route highlights a practical approach to installing the methoxy group and constructing the spirocyclic system.

A Representative Synthetic Protocol: Synthesis of 6,6-Dimethoxy-2-azaspiro[3.3]heptane

A synthetic route to a dimethoxy analog, which serves as a key intermediate for further functionalization, has been described in the patent literature. This process involves the protection of the azetidine nitrogen, ketalization of a cyclobutanone, and subsequent deprotection.

Experimental Protocol:

  • Protection of the Azetidine: Commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is treated with acetyl chloride in methanol. This step serves a dual purpose: the acetyl chloride reacts with methanol to form methanolic HCl in situ, which facilitates the formation of the dimethyl ketal from the cyclobutanone.

  • Ketalization: The reaction mixture from the previous step is stirred to afford 6,6-dimethoxy-2-azaspiro[3.3]heptane. The ketal serves as a protecting group for the ketone, preventing it from undergoing unwanted reactions in subsequent steps.

  • N-Functionalization: The secondary amine of the azaspiro[3.3]heptane is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine. This step introduces a carbamate group onto the nitrogen, which can be a key handle for further diversification or can act as a bioisostere for other functional groups in the final drug molecule.

  • Deprotection: The ketal is deprotected using hydrochloric acid to regenerate the ketone, yielding ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a versatile intermediate for further elaboration.[1]

The choice of reagents and reaction conditions is critical for the success of this synthesis. The in situ generation of HCl provides a convenient and effective method for ketalization. The use of a robust protecting group strategy is essential to selectively functionalize different parts of the molecule.

The Patent Landscape: Mapping the Therapeutic Potential

The patent landscape for azaspiro[3.3]heptane analogs is rapidly expanding, with numerous patent applications highlighting their potential in a wide range of therapeutic areas. While patents specifically claiming methoxy-azaspiro[3.3]heptane analogs as the primary active pharmaceutical ingredient are still emerging, the broader scaffold is heavily featured in recent intellectual property filings, particularly in oncology and neuroscience.

Key Therapeutic Areas and Representative Patents
Patent NumberAssigneeTherapeutic Target/AreaRole of Azaspiro[3.3]heptane
WO2023154519A1Accent Therapeutics, Inc.DHX9 Helicase Inhibitors (Oncology)Core scaffold for inhibitor design.[2]
WO2023158795A1Accent Therapeutics, Inc.DHX9 Helicase Inhibitors (Oncology)A key building block in the synthesis of the final compounds.[1]
US-2018179184-A1Heptares Therapeutics LtdM1/M4 Muscarinic Receptor Agonists (CNS Disorders)Forms the core of the bicyclic aza compounds.[3]
WO2023010078A9Takeda Pharmaceutical Company LimitedM4 Muscarinic Receptor Antagonists (Neurological Disorders)Central scaffold of the 2-azaspiro[3.3]heptane derivatives.
Central Nervous System Disorders: A Promising Frontier

The unique three-dimensional structure of the azaspiro[3.3]heptane scaffold makes it particularly well-suited for targeting proteins in the central nervous system (CNS). The methoxy-substituted analogs, in particular, are being explored for their potential as antidepressants and anxiolytics.[1] The ability of the methoxy group to modulate polarity and engage in specific hydrogen bond interactions can lead to improved blood-brain barrier penetration and enhanced target engagement.

A significant area of interest is the development of modulators of muscarinic acetylcholine receptors, particularly the M4 subtype, which is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease. Patent applications from companies like Takeda describe 2-azaspiro[3.3]heptane derivatives as M4 receptor antagonists.

Signaling Pathway of M4 Muscarinic Acetylcholine Receptor

M4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M4R M4 Muscarinic Receptor ACh->M4R Binds Gi Gi Protein M4R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Opens Neuron_Hyper Neuronal Hyperpolarization K_ion->Neuron_Hyper

Caption: M4 muscarinic receptor signaling pathway.

Oncology: Targeting Helicases with Spirocyclic Scaffolds

In the field of oncology, the azaspiro[3.3]heptane core is being utilized to develop inhibitors of key enzymes involved in cancer cell proliferation and survival. Notably, Accent Therapeutics has filed patent applications for inhibitors of RNA helicase DHX9, a protein implicated in various cancers.[1][2] These patents describe compounds where the azaspiro[3.3]heptane moiety serves as a central scaffold to which other functional groups are attached to achieve potent and selective inhibition of the enzyme. The rigid nature of the spirocycle likely plays a crucial role in positioning these functional groups for optimal interaction with the target protein.

Logical Relationship of DHX9 Inhibition in Cancer Therapy

DHX9_Inhibition cluster_cause Molecular Mechanism cluster_effect Cellular Outcome cluster_intervention Therapeutic Intervention DHX9 DHX9 Helicase Activity DNA_Replication DNA Replication & RNA Processing DHX9->DNA_Replication Enables Apoptosis Apoptosis DHX9->Apoptosis Suppresses Cancer_Proliferation Cancer Cell Proliferation DNA_Replication->Cancer_Proliferation Promotes Inhibitor Methoxy-Azaspiro[3.3]heptane Analog Inhibitor Inhibitor->DHX9 Inhibits Inhibitor->Apoptosis Induces

Caption: Logical flow of DHX9 inhibition in cancer therapy.

Conclusion and Future Outlook

The methoxy-azaspiro[3.3]heptane scaffold represents a significant step forward in the design of highly specific and effective therapeutics. Its unique structural features, combined with the modulating effect of the methoxy group, offer a powerful platform for the development of next-generation drugs targeting a range of diseases, from debilitating neurological disorders to life-threatening cancers. The burgeoning patent landscape underscores the intense interest and investment in this area. As our understanding of the synthetic nuances and the structure-activity relationships of these fascinating molecules deepens, we can anticipate the emergence of a new class of medicines with improved efficacy and safety profiles. The journey from a promising scaffold to a life-saving drug is long and arduous, but for methoxy-azaspiro[3.3]heptane analogs, the path is well-lit with scientific innovation and the promise of a healthier future.

References

  • Accent Therapeutics, Inc. (2023). Inhibitors of rna helicase dhx9 and uses thereof.
  • Accent Therapeutics, Inc. (2023). Inhibitors of rna helicase dhx9 and uses thereof.
  • Heptares Therapeutics Ltd. (2018). Bicyclic aza compounds as muscarinic m1 receptor and/or m4 receptor agonists.
  • Takeda Pharmaceutical Company Limited. (2023). Muscarinic receptor 4 antagonists and methods of use.
  • Pfizer Inc. (2019). Piperazine azaspiro derivaves.

Sources

The Rising Star in Drug Discovery: A Technical Guide to High-Purity Spiro[3.3]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space. This guide delves into the core of a rising star in scaffold-based drug design: spiro[3.3]heptane. These rigid, three-dimensional structures are not merely architectural curiosities; they represent a powerful tool to overcome long-standing challenges in drug development. This in-depth guide provides a comprehensive overview of commercially available high-purity spiro[3.3]heptane salts, their strategic applications, and practical experimental insights for their effective utilization in research and development.

The Spiro[3.3]heptane Scaffold: A Paradigm Shift in Molecular Design

The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom, offers a unique and advantageous geometry for drug candidates.[1] Its inherent rigidity and well-defined three-dimensional arrangement of substituents provide a level of conformational control that is difficult to achieve with more flexible aliphatic or even traditional cyclic systems.[2] This structural feature is paramount in modern drug discovery, where a precise spatial orientation of pharmacophoric elements is crucial for potent and selective target engagement.[3][4]

One of the most compelling applications of the spiro[3.3]heptane core is as a bioisosteric replacement for the ubiquitous phenyl ring.[5] The "escape from flatland" is a well-recognized strategy to improve the physicochemical properties of drug candidates, and spiro[3.3]heptane has emerged as a leading scaffold in this endeavor.[5] By replacing a flat aromatic ring with a saturated, three-dimensional spirocyclic core, researchers can often achieve significant improvements in aqueous solubility, metabolic stability, and novelty for intellectual property protection, while maintaining or even enhancing biological activity.[6][7]

Commercial Suppliers of High-Purity Spiro[3.3]heptane Building Blocks

The growing interest in spiro[3.3]heptane derivatives has led to an increasing number of commercial suppliers offering a variety of high-purity building blocks. These compounds are typically available as salts, such as dihydrochlorides, to improve their handling and stability. Below is a comparative table of prominent suppliers and their relevant spiro[3.3]heptane offerings.

SupplierFeatured Spiro[3.3]heptane DerivativesPuritySalt FormNoteworthy Aspects
Enamine A wide variety of functionalized spiro[3.3]heptanes, including amines, carboxylic acids, and ketones.[6]>95%VariousExtensive library of unique derivatives for screening and lead optimization.[6][8]
Advanced ChemBlocks Spiro[3.3]heptane-2,6-diamine and its dihydrochloride salt.[9][10]≥97%DihydrochlorideFocus on key diamine building blocks.[9]
BLDpharm Spiro[3.3]heptane-2,6-diamine dihydrochloride.[11]InquireDihydrochlorideSupplier of foundational spiro[3.3]heptane building blocks.[11]
Sigma-Aldrich A range of derivatives including dicarboxylic acids and functionalized ketones.[12]VariesVariesOffers a diverse catalog for various synthetic applications.
Ambeed Spiro[3.3]heptane-2,6-diamine.InquireFree baseProvides access to the free base form of the diamine.
Fisher Scientific Distributes spiro[3.3]heptane derivatives from various manufacturers, such as Advanced Chemblocks.[13]VariesVariesA convenient source for a broad range of research chemicals.[13]

Strategic Applications in Drug Discovery

The utility of spiro[3.3]heptane salts extends across various therapeutic areas and stages of drug development. Their unique structural and physicochemical properties can be leveraged to address specific challenges.

Bioisosterism and Physicochemical Property Enhancement

As previously mentioned, the primary application of spiro[3.3]heptane is as a saturated bioisostere of the phenyl group.[5] This substitution can lead to:

  • Increased Solubility: The disruption of planarity and introduction of a more polarizable sp³-rich core can significantly improve aqueous solubility, a critical factor for oral bioavailability.[7]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can lead to a more favorable metabolic profile and a longer in vivo half-life.[6]

  • Improved Target Selectivity: The rigid and defined exit vectors of substituents on the spiro[3.3]heptane core can allow for more precise interactions with the target protein, potentially leading to higher selectivity over off-targets.

The following diagram illustrates the concept of replacing a phenyl ring with a spiro[3.3]heptane core, highlighting the change in molecular shape from planar to three-dimensional.

G cluster_0 Planar Phenyl Ring cluster_1 3D Spiro[3.3]heptane Core Phenyl Phenyl (Planar) R1 R1 Phenyl->R1 R2 R2 Phenyl->R2 Bioisosteric\nReplacement Bioisosteric Replacement Spiro Spiro[3.3]heptane (3D) R1_spiro R1 Spiro->R1_spiro R2_spiro R2 Spiro->R2_spiro

Caption: Bioisosteric replacement of a planar phenyl ring with a 3D spiro[3.3]heptane core.

Scaffold for Novel Chemical Space Exploration

The rigid nature of the spiro[3.3]heptane scaffold makes it an excellent starting point for fragment-based drug discovery (FBDD) and the construction of novel compound libraries. The well-defined spatial orientation of substituents allows for a more systematic exploration of the chemical space around a biological target.[3]

Experimental Protocols and Handling

Working with high-purity spiro[3.3]heptane salts requires an understanding of their properties and appropriate handling procedures.

Handling and Storage of Spiro[3.3]heptane Salts

Spiro[3.3]heptane salts, such as spiro[3.3]heptane-2,6-diamine dihydrochloride, are typically crystalline solids that are stable under standard laboratory conditions.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. For diamine salts, be aware of their potential to be corrosive and handle them in a well-ventilated area or a fume hood.

Solubility Determination Protocol

Assessing the aqueous solubility of novel compounds containing a spiro[3.3]heptane moiety is a critical step in evaluating their drug-like properties.

Objective: To determine the kinetic aqueous solubility of a spiro[3.3]heptane derivative using the turbidity method.

Materials:

  • Spiro[3.3]heptane test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • To each well containing the DMSO solution, add PBS (pH 7.4) to a final DMSO concentration of 1%.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the absorbance at 620 nm. The concentration at which a significant increase in absorbance is observed (due to precipitation) is considered the kinetic solubility limit.

Representative Synthetic Protocol: Amide Coupling with Spiro[3.3]heptane-2,6-diamine Dihydrochloride

This protocol outlines a standard procedure for coupling a carboxylic acid to the primary amine functionalities of spiro[3.3]heptane-2,6-diamine.

Objective: To synthesize a bis-amide derivative of spiro[3.3]heptane-2,6-diamine.

Materials:

  • Spiro[3.3]heptane-2,6-diamine dihydrochloride

  • Carboxylic acid of interest (2.2 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (2.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the carboxylic acid (2.2 eq) in anhydrous DMF, add HATU (2.2 eq) and DIPEA (2.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve spiro[3.3]heptane-2,6-diamine dihydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq) to neutralize the hydrochloride salt and liberate the free diamine.

  • Add the solution of the free diamine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bis-amide.

The following workflow diagram illustrates the key steps in this synthetic protocol.

G cluster_0 Acid Activation cluster_1 Diamine Neutralization Carboxylic_Acid Carboxylic Acid HATU_DIPEA HATU, DIPEA in DMF Activated_Acid Activated Acid Ester HATU_DIPEA->Activated_Acid Coupling Amide Coupling Activated_Acid->Coupling Diamine_Salt Spiro[3.3]heptane Diamine Dihydrochloride DIPEA DIPEA in DMF Free_Diamine Free Diamine DIPEA->Free_Diamine Free_Diamine->Coupling Workup_Purification Aqueous Workup & Flash Chromatography Coupling->Workup_Purification Final_Product Bis-Amide Product Workup_Purification->Final_Product

Caption: Workflow for the synthesis of a bis-amide derivative of spiro[3.3]heptane-2,6-diamine.

Conclusion

High-purity spiro[3.3]heptane salts are no longer niche building blocks but have firmly established themselves as valuable tools in the arsenal of medicinal chemists. Their unique three-dimensional structure and favorable physicochemical properties offer a compelling strategy to overcome common hurdles in drug discovery, from improving solubility and metabolic stability to exploring novel chemical space. As commercial availability continues to expand and our understanding of their application deepens, we can expect to see an increasing number of drug candidates and approved medicines incorporating this remarkable scaffold.

References

  • Mykhailiuk, P. K., et al. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Top 30 list of commercially available spiro[3.3]heptane building blocks with CAS numbers. ResearchGate. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-diamine. National Center for Biotechnology Information. [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptan-1-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Medicaleshop. (n.d.). Fisher Scientific Laboratory Supplies. Medicaleshop. [Link]

  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. EPA. [Link]

  • Wikipedia. (2023, December 2). Spiroheptane. Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Protocols for Reductive Amination Using 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of 2-azaspiro[3.3]heptane. This strained spirocyclic amine has emerged as a valuable building block in medicinal chemistry, primarily utilized as a bioisosteric replacement for common saturated heterocycles like piperidine and morpholine. Its unique three-dimensional structure can significantly improve physicochemical properties such as aqueous solubility and metabolic stability. This document delves into the mechanistic underpinnings of the reaction, outlines optimal conditions, and provides step-by-step protocols for the successful synthesis of N-substituted 2-azaspiro[3.3]heptane derivatives using both aldehydes and ketones.

Introduction: The Strategic Value of 2-Azaspiro[3.3]heptane in Drug Discovery

The principle of "molecular complexity" is a cornerstone of modern drug design, with a growing emphasis on moving away from flat, two-dimensional structures towards more three-dimensional (3D) scaffolds. Saturated spirocycles are exemplary of this shift, and among them, 2-azaspiro[3.3]heptane has garnered significant attention.[1] Its rigid, strained framework imparts a well-defined conformational preference and presents substituents in precise vectors, which can lead to enhanced target affinity and selectivity.

Furthermore, 2-azaspiro[3.3]heptane is frequently employed as a "bioisostere" for piperidine, a common motif in many bioactive compounds.[2] This substitution can lead to improvements in key drug-like properties. For instance, the introduction of a spirocyclic center has been shown to lower the distribution coefficient (logD), a measure of lipophilicity, which can in turn improve aqueous solubility and reduce off-target effects.[2][3] The synthesis of derivatives of this scaffold is therefore of high importance, and reductive amination stands out as one of the most robust and versatile methods for its N-functionalization.[4][5]

The Mechanism of Reductive Amination

Reductive amination is a powerful, one-pot procedure for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main stages: the formation of an iminium ion intermediate, followed by its immediate reduction by a selective hydride source.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 2-azaspiro[3.3]heptane, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under neutral or mildly acidic conditions, the hemiaminal readily dehydrates to form a thermodynamically stable iminium ion.[6] The presence of a mild acid can catalyze this step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group (water).[4]

  • Hydride Reduction: A mild and selective reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is rapid and irreversible, driving the equilibrium of the entire process towards the final tertiary amine product.[4]

G amine amine carbonyl carbonyl

Key Experimental Considerations

Choice of Reducing Agent

While several hydride reagents can effect reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7][8] Its advantages are numerous:

  • Mildness and Selectivity: NaBH(OAc)₃ is less reactive than sodium borohydride (NaBH₄). It will rapidly reduce iminium ions but reacts only slowly with aldehydes and ketones. This selectivity is crucial for a one-pot procedure, as it prevents wasteful consumption of the reducing agent and the formation of alcohol byproducts from the starting carbonyl.[4]

  • Acid Tolerance: The reaction is often most efficient under slightly acidic conditions, which favor iminium ion formation. NaBH(OAc)₃ is stable and effective in the presence of mild acids like acetic acid.[9]

  • Safety: It is a safer and less toxic alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN).[7]

Solvent Selection

Sodium triacetoxyborohydride is sensitive to water and incompatible with protic solvents like methanol.[10] Therefore, the reaction must be conducted in an aprotic solvent. Common choices include:

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE) [8]

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane [11]

DCE is often the preferred solvent as reactions tend to proceed more rapidly.[8]

The Role of an Acid Catalyst

For reactions involving relatively reactive aldehydes, an acid catalyst is often unnecessary. However, for less reactive carbonyls, particularly ketones, the addition of a catalytic amount of acetic acid (AcOH) can be beneficial.[8][9] The acid accelerates the dehydration of the hemiaminal intermediate, thereby increasing the concentration of the iminium ion and speeding up the overall reaction rate.

Handling of 2-Azaspiro[3.3]heptane Salts

2-Azaspiro[3.3]heptane is often supplied as a hydrochloride (HCl) or other salt for improved stability and handling. When using the salt form, it is necessary to add a stoichiometric amount of a non-nucleophilic base to liberate the free amine in situ. Triethylamine (Et₃N or TEA) is a common choice for this purpose.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate.

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes the reaction of 2-azaspiro[3.3]heptane with a representative aldehyde, p-tolualdehyde.

G start Start step1 Combine 2-azaspiro[3.3]heptane and aldehyde in DCM. start->step1 step2 Stir at room temperature for 15-30 minutes. step1->step2 step3 Add NaBH(OAc)₃ portion-wise. step2->step3 step4 Stir at room temperature for 2-16 hours (monitor by TLC/LC-MS). step3->step4 step5 Quench with saturated aq. NaHCO₃. step4->step5 step6 Extract with DCM. step5->step6 step7 Dry, filter, and concentrate. step6->step7 step8 Purify by chromatography. step7->step8 end End step8->end

Table 1: Reagents for Aldehyde Reductive Amination

ReagentM.W.AmountMoles (mmol)Equivalents
2-Azaspiro[3.3]heptane97.16100 mg1.031.0
p-Tolualdehyde120.15136 mg1.131.1
NaBH(OAc)₃211.94327 mg1.551.5
Dichloromethane (DCM)-5 mL--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-azaspiro[3.3]heptane (100 mg, 1.03 mmol).

  • Dissolve the amine in dichloromethane (5 mL).

  • Add p-tolualdehyde (136 mg, 1.13 mmol) to the solution.

  • Stir the mixture at room temperature for 20 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (327 mg, 1.55 mmol) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methylbenzyl)-2-azaspiro[3.3]heptane.

Protocol 2: Reductive Amination with a Ketone (using Amine Salt)

This protocol details the reaction of 2-azaspiro[3.3]heptane hydrochloride with a representative ketone, cyclohexanone, highlighting the necessary modifications for using an amine salt and a less reactive carbonyl partner.

Table 2: Reagents for Ketone Reductive Amination

ReagentM.W.AmountMoles (mmol)Equivalents
2-Azaspiro[3.3]heptane HCl133.62100 mg0.751.0
Cyclohexanone98.1481 mg0.821.1
Triethylamine (Et₃N)101.1976 mg (105 µL)0.751.0
Acetic Acid (AcOH)60.059 mg (9 µL)0.150.2
NaBH(OAc)₃211.94238 mg1.121.5
1,2-Dichloroethane (DCE)-4 mL--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask with a magnetic stir bar, add 2-azaspiro[3.3]heptane hydrochloride (100 mg, 0.75 mmol).

  • Add 1,2-dichloroethane (4 mL), followed by cyclohexanone (81 mg, 0.82 mmol) and triethylamine (76 mg, 0.75 mmol).

  • Add glacial acetic acid (9 mg, 0.15 mmol) to the suspension.

  • Stir the mixture at room temperature for 1 hour to ensure free-basing of the amine and facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (238 mg, 1.12 mmol) in one portion.

  • Stir the reaction at room temperature. Ketone reactions are typically slower; allow for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.

  • Work-up and purification are performed as described in Protocol 1 (steps 7-11).

Troubleshooting

  • Low Conversion: If the reaction stalls, especially with ketones, add an additional portion of the reducing agent (0.3-0.5 equiv). Gentle heating can also improve the rate of iminium formation.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the carbonyl starting material. This is uncommon with NaBH(OAc)₃ but may suggest the reagent has degraded or the reaction contains water. Ensure all reagents and solvents are anhydrous.

  • Difficult Purification: The product amine may co-elute with unreacted starting amine. Ensure the reaction has gone to completion. An acidic wash during workup can sometimes help remove unreacted basic starting material, but care must be taken as the product is also basic.

Conclusion

Reductive amination using 2-azaspiro[3.3]heptane is a highly effective and versatile method for generating novel, three-dimensional chemical entities for drug discovery programs. By employing sodium triacetoxyborohydride, researchers can achieve clean and efficient N-alkylation of this valuable scaffold with a wide range of aldehydes and ketones. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important synthetic transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Reactions Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Science of Synthesis. Reductive Amination. [Link]

  • Kirichok, A. A., Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 10(13), 1183-1193. [Link]

  • PubChem. 2-Azaspiro[3.3]heptane. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592–6595. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Adler, M. J., et al. (2018). One-Pot Reductive Amination of Aldehydes and Ketones with 1-Hydrosilatrane. Organic Syntheses, 95, 364-380. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Mykhailiuk, P. K. (2014). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 46(7), 1675-1680. [Link]

Sources

Application Note & Protocol Guide: Strategic Handling of Hygroscopic and Electrostatically Prone Spirocyclic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic amine hydrochloride salts are increasingly vital scaffolds in modern drug discovery, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties.[1][2][3][4] However, their development is often complicated by two significant physicochemical challenges: hygroscopicity and a propensity for electrostatic charge accumulation.[5] The absorption of atmospheric moisture can lead to a cascade of undesirable events, including chemical degradation (e.g., hydrolysis), solid-state phase transitions, and alterations in dissolution behavior, ultimately compromising therapeutic efficacy and shelf-life.[5][6][7] Concurrently, electrostatic charging during routine handling can cause powder agglomeration, poor flowability, and significant weighing inaccuracies.[8][9][10] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate these challenges through meticulous environmental control, specialized handling techniques, and robust analytical characterization.

The Dual Challenge: Understanding Hygroscopicity and Electrostatics

The inherent difficulties in handling spirocyclic amine hydrochloride salts stem from their molecular and crystalline properties.

1.1. The Nature of Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[11][12] For hydrochloride salts, this is often driven by the presence of polar functional groups and the ionic nature of the salt itself, which readily interact with water molecules.[11] The consequences of uncontrolled moisture uptake are severe:

  • Physical Instability: Moisture can act as a plasticizer, leading to caking, clumping, and a loss of flowability, which complicates downstream processes like tablet compression and powder filling.[5][6]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the formation of impurities and a reduction in the concentration of the active pharmaceutical ingredient (API).[5]

  • Polymorphic Transformation: Absorbed water can induce recrystallization or conversion from a desired anhydrous form to a less soluble or less stable hydrated form, impacting bioavailability.[13][14] In some cases, this can lead to deliquescence, where the solid dissolves in the absorbed water.[5][12]

1.2. The Problem of Electrostatic Charge

Many fine powders, especially those that are poor electrical conductors, are prone to generating electrostatic charge through triboelectrification—friction between particles or with handling equipment (e.g., spatulas, weighing funnels).[8][15][16] This is particularly problematic in environments with low relative humidity, which are often used to combat hygroscopicity.[15] The resulting issues include:

  • Inaccurate Weighing: Electrostatic forces can exert an attractive or repulsive force on the balance pan, causing readings to be unstable, drifting, and non-reproducible.[10][17] This can lead to errors of up to 100 mg in some cases.[17]

  • Material Handling Difficulties: Charged particles can adhere to surfaces, leading to sample loss and cross-contamination.[8] Bipolar charging can also cause particle agglomeration, further hindering powder flow.[8]

The interplay between these two phenomena creates a difficult situation: mitigating hygroscopicity often requires a low-humidity environment, which in turn exacerbates electrostatic charging. Therefore, a multi-faceted strategy is essential.

Foundational Strategy: Environmental Control

The first line of defense is rigorous control of the experimental environment.

2.1. Inert Atmosphere Glove Boxes

For handling highly sensitive spirocyclic amine hydrochloride salts, a glove box with an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[18][19] It provides a sealed environment where both oxygen and moisture levels can be precisely controlled, often to levels below 1 ppm.[19]

  • Causality: A glove box offers a superior solution to a desiccator for active handling procedures like weighing and aliquoting.[20][21] While a desiccator is suitable for static storage, frequent opening introduces atmospheric moisture, compromising the environment.[22] A glove box maintains a consistently inert atmosphere via a recirculating purification system.[18][20]

Table 1: Comparison of Environmental Control Methods

FeatureDesiccatorInert Atmosphere Glove Box
Primary Use Static storage of moderately sensitive reagents.[12][23]Active handling (weighing, transfer) of highly sensitive reagents.[18][24]
Atmosphere Control Passive (desiccant).[12] Humidity level is variable.Active (gas purification).[18] O₂ and H₂O levels < 1 ppm achievable.[19]
Protection Level Moderate protection from moisture.High protection from moisture and oxygen.[19]
Best For Long-term storage of sealed containers.Accurate weighing, reaction setup, aliquoting.[25]

2.2. Humidity-Controlled Rooms

For less sensitive materials or larger-scale operations, a dedicated room with controlled relative humidity (RH) is necessary. An RH of <40% is often targeted, but the ideal level must balance hygroscopicity management with the increased risk of electrostatic effects at very low humidity.[17]

Core Protocols and Methodologies

3.1. Protocol for Accurate Weighing of Hygroscopic and Electrostatic Salts

This protocol is designed to be self-validating by incorporating steps to ensure the stability of the balance reading, thereby confirming the mitigation of electrostatic and hygroscopic interferences.

Objective: To accurately weigh a hygroscopic and electrostatically prone solid compound.

Environment: Inert atmosphere glove box (<10% RH, <50 ppm O₂). All materials must be equilibrated inside the glove box for at least 2 hours prior to use.

Materials:

  • Analytical balance (located inside the glove box)

  • Anti-static weighing vessel (e.g., anti-static polymer boat, metal pan)

  • Anti-static spatula (e.g., stainless steel)

  • Ionizing gun (optional, for use outside a glove box if necessary)

  • Compound in a sealed container

  • Receiving vial

Workflow Diagram: Weighing Protocol

G cluster_prep Preparation cluster_weighing Weighing Process A Equilibrate all items in glove box antechamber B Transfer items into main glove box chamber A->B C Ensure balance is level and calibrated B->C D Place anti-static vessel on balance and tare E Add compound slowly using anti-static spatula D->E F Observe reading for 30s (Self-Validation Step) E->F G Is reading stable (±0.2 mg drift)? F->G H Record final mass G->H Yes I Re-tare and repeat if drift is observed G->I No J Transfer weighed sample to receiving vial H->J I->E K Seal receiving vial immediately J->K

Caption: Workflow for accurate weighing of sensitive powders.

Step-by-Step Procedure:

  • Preparation: Place the sealed compound container, weighing vessel, spatula, and receiving vial into the glove box antechamber. Cycle the antechamber atmosphere as per the glove box operating procedure. Transfer all items into the main chamber and allow them to equilibrate for at least 2 hours.

  • Balance Setup: Confirm the analytical balance is level and perform an internal calibration inside the glove box.

  • Taring: Place the anti-static weighing vessel on the center of the balance pan. Close the balance draft shield. Once the reading is stable, tare the balance to zero.

  • Sample Transfer: Using an anti-static spatula, carefully transfer the desired amount of the spirocyclic amine hydrochloride salt into the weighing vessel. Avoid scraping the sides of the container vigorously to minimize static generation.[15][16]

  • Self-Validation (Stability Check): Close the draft shield and observe the weight reading for at least 30 seconds.

    • If the reading is stable (e.g., drift is less than ±0.2 mg), the measurement is considered accurate. Proceed to the next step.

    • If the reading drifts continuously , it indicates either ongoing moisture absorption or dissipation of static charge.[10] The weighing process must be repeated. Ensure all tools are properly grounded and that the sample has fully equilibrated to the glove box environment.

  • Recording: Once a stable reading is achieved, record the final mass.

  • Final Transfer: Promptly transfer the weighed powder into the designated receiving vial and seal it tightly.

3.2. Protocol for Preparing Stock Solutions

The choice of solvent is critical. While hydrochloride salts generally have good aqueous solubility, the specific properties of the spirocyclic parent molecule are paramount.[26] The pH of the solution can also significantly influence solubility.[26][27]

Objective: To prepare a stock solution of a known concentration.

Environment: Standard laboratory bench or fume hood (if compound is not volatile or hazardous). Use of a dry, inert gas (e.g., nitrogen) blanket is recommended during solvent addition.

Materials:

  • Weighed and sealed vial of the compound (from Protocol 3.1)

  • Appropriate volumetric flask (Class A)

  • Pre-selected solvent (e.g., DMSO, DMA, NMP, or buffered aqueous solution), degassed if necessary.

  • Magnetic stirrer and stir bar or vortex mixer.

Workflow Diagram: Solution Preparation

G A Select appropriate Class A volumetric flask B Transfer weighed solid into the flask A->B C Add ~70% of final solvent volume B->C D Agitate (vortex/stir) until fully dissolved C->D E Visually inspect for particulates? D->E F Add solvent to final volume (QS) E->F No I Sonicate or filter if particulates remain E->I Yes G Invert flask 10-15 times to ensure homogeneity F->G H Transfer to labeled storage vial with inert gas overlay G->H I->F

Caption: Protocol for preparing a homogeneous stock solution.

Step-by-Step Procedure:

  • Solvent Selection: Based on pre-determined solubility data, select an appropriate solvent. For non-clinical suspension formulations, co-solvents and surfactants may be necessary to prevent salt disproportionation.[28]

  • Transfer: Carefully transfer the entire contents of the pre-weighed vial of the compound into the volumetric flask.

  • Initial Dissolution: Add approximately 70-80% of the final required solvent volume to the flask.

  • Agitation: Seal the flask and agitate using a vortex mixer or magnetic stirrer until all the solid has completely dissolved. Visual inspection against a dark background is crucial to ensure no particulates remain.

  • Bringing to Volume: Once dissolved, carefully add the solvent until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

  • Homogenization: Seal the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the final solution to a suitable, clearly labeled storage vial. If the compound is sensitive to oxidation, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.

3.3. Protocol for Water Content Determination by Karl Fischer Titration

Determining the precise water content is a critical quality control step, as it allows for the calculation of the "true" compound concentration in weighed samples.[29] Karl Fischer (KF) titration is the preferred method due to its high accuracy, precision, and specificity for water.[29][30][]

Objective: To quantify the water content of the solid salt.

Environment: Controlled humidity environment to prevent moisture uptake during sample preparation.

Materials:

  • Volumetric or Coulometric Karl Fischer Titrator

  • KF reagents (titrant and solvent)

  • Gastight syringe or appropriate sample introduction tool

  • Sample of spirocyclic amine hydrochloride salt

Step-by-Step Procedure:

  • Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. Condition the titration cell by running a pre-titration to neutralize any ambient moisture in the solvent until a stable, low drift rate is achieved.

  • Standardization: Standardize the KF reagent using a certified water standard or a stable hydrate like sodium tartrate dihydrate.[30] The water equivalence factor (F) of the reagent must be determined accurately.

  • Sample Preparation & Introduction:

    • Accurately weigh approximately 50-100 mg of the compound in a sealed vial (as per Protocol 3.1).

    • Rapidly and carefully unseal the vial and introduce the entire solid sample directly into the conditioned titration vessel.

    • Alternatively, for compounds that dissolve poorly or react with KF reagents, an oven attachment can be used. The sample is heated in a sealed vial, and the evaporated water is carried by a dry, inert gas stream into the titration cell.[32]

  • Titration: Start the titration. The instrument will automatically add the KF reagent until the endpoint is reached, where all water has been consumed.

  • Calculation: The water content is calculated based on the volume of titrant used, the weight of the sample, and the predetermined water equivalence factor (F).

    Percentage Water (%) = (Volume of KF Reagent (mL) * F (mg/mL) / Sample Weight (mg)) * 100

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within an acceptable margin of error.

Storage and Long-Term Stability

Proper storage is paramount to maintaining the integrity of hygroscopic spirocyclic amine hydrochloride salts.

Table 2: Recommended Storage Conditions

ConditionPrimary ContainerSecondary ContainmentEnvironmentRationale
Optimal Tightly sealed amber glass vial with a PTFE-lined cap.Heat-sealed foil pouch containing a desiccant sachet.[22]Inert atmosphere glove box or dedicated freezer (-20°C).[23][33]Provides maximum protection against moisture, oxygen, and light.[23] Low temperature slows potential degradation.
Acceptable Tightly sealed amber glass vial with a PTFE-lined cap, wrapped with parafilm.[22]Sealed container (e.g., screw-top jar) inside a desiccator with an active desiccant (e.g., silica gel).[12]Controlled laboratory environment (20-25°C, <40% RH).Suitable for short-term storage or for less sensitive compounds. Desiccator mitigates ambient humidity.[34]
Not Recommended Plastic vials/bags, unsealed containers.Open benchtop.Uncontrolled ambient laboratory environment.High risk of moisture absorption, degradation, and contamination.[35]

Conclusion

The successful development of drug candidates based on spirocyclic amine hydrochloride scaffolds is critically dependent on the meticulous management of their physicochemical properties. By understanding the underlying causes of hygroscopicity and electrostatic charging, researchers can implement robust environmental controls and specialized handling protocols. The use of inert atmosphere glove boxes, anti-static tools, and self-validating weighing procedures are not mere conveniences but essential components of ensuring data integrity and reproducibility. Furthermore, routine characterization of water content via Karl Fischer titration provides the necessary data to make accurate concentration calculations, underpinning the reliability of all subsequent biological and pharmacological assays. Adherence to these guidelines will empower scientists to navigate the challenges posed by these promising but difficult-to-handle compounds, accelerating the path from discovery to clinical application.

References

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Electrostatic Charging of Fine Powders and Assessment of Charge Polarity Using an Inductive Charge Sensor. Retrieved from [Link]

  • ACS Publications. (n.d.). A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education. Retrieved from [Link]

  • Lab Manager. (2024, October 11). Material Matters: Building Effective Glove Boxes for Sensitive Applications. Retrieved from [Link]

  • De Dietrich Process Systems. (2024, June 25). The Hazards of Static Electricity in Bulk Solids / Powder Handling. Retrieved from [Link]

  • Mulksgrp. (2025, February 10). What do we need a glovebox for?. Retrieved from [Link]

  • Terra Universal. (n.d.). Glove Boxes: Isolation & Containment Chambers. Retrieved from [Link]

  • BFM® fitting. (2022, October 6). Powder Processing and Electrostatic Buildup Risk. Retrieved from [Link]

  • Sci-symbol. (2026, January 16). Hygroscopicity: Significance and symbolism. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Sigma-HSE. (2024, June 21). How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities. Retrieved from [Link]

  • Freeman Technology. (2019, October 2). Quantifying the Effects of Electrostatics on Powder Flow. YouTube. Retrieved from [Link]

  • Pharmaceutical Sciences. (2015, July 30). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Request PDF. Retrieved from [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, February 25). Stage Appropriate Dissolution Methods in Formulation Development. Retrieved from [Link]

  • Helda - University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • American Pharmaceutical Review. (2023, August 1). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]

  • Wired Chemist. (n.d.). Weighing Techniques. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • DEROX. (2024, May 1). Electrostatic charges in Analytical weighing. Retrieved from [Link]

  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff?. r/chemistry. Retrieved from [Link]

  • Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

Sources

High-Fidelity Buchwald-Hartwig Coupling of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, 2-azaspiro[4.4]nonanes) have emerged as critical bioisosteres for morpholines and piperidines in modern drug discovery. Their high fraction of saturation (


) and defined vectors improve physicochemical properties and metabolic stability. However, their rigid, sterically demanding 3D architectures present unique challenges in Palladium-catalyzed C-N cross-coupling, often leading to stalled conversion or reductive elimination failure.

This guide provides a validated, mechanistic approach to coupling spirocyclic amines, moving beyond "bucket screening" to rational condition design based on steric parameters and precatalyst architecture.

Mechanistic Challenges & Strategic Solutions

The Steric Conundrum

Unlike flexible acyclic amines, spirocyclic amines possess a rigid "cone of steric bulk" near the nucleophilic nitrogen. In the catalytic cycle, this bulk significantly destabilizes the Pd(II)-amido intermediate, making reductive elimination the rate-limiting step (RLS).

  • Standard Conditions Failure: Common ligands like BINAP or DPPF often fail because they lack the bulk required to force the Pd(II) center into the mono-ligated geometry necessary for reductive elimination of these crowded substrates.

  • The Solution: Dialkylbiaryl phosphine ligands (Buchwald ligands) are essential. However, the choice between them is nuanced:

    • RuPhos: Optimal for secondary spirocyclic amines. Its moderate bulk facilitates oxidative addition while sufficiently accelerating reductive elimination.

    • BrettPhos/tBuBrettPhos: Optimal for primary spirocyclic amines. These are bulkier and prevent bis-ligation, but can be too crowded for secondary spirocycles.

Precatalyst Activation

Using traditional Pd sources like


 or 

is often inconsistent due to slow reduction to Pd(0) or formation of inactive Pd-aggregates.
  • Recommendation: Exclusively use Palladacycle Precatalysts (Gen 3 or Gen 4) . These release the active

    
     species rapidly upon exposure to base, ensuring a high concentration of active catalyst even at lower temperatures (
    
    
    
    ), which preserves sensitive spiro-scaffolds.

Decision Matrix: Ligand & Condition Selection

The following decision tree outlines the logical flow for selecting the initial screening conditions based on the specific spirocyclic amine subclass.

G Start Substrate Analysis: Spirocyclic Amine Type Type Amine Class? Start->Type Sec Secondary Amine (e.g., 2-azaspiro[3.3]heptane) Type->Sec Rigid Secondary Pri Primary Amine (e.g., spiro[3.3]heptan-2-amine) Type->Pri Exocyclic Primary BaseSens Base Sensitive FGs? (Esters, Nitriles, acidic protons) Sec->BaseSens BaseSens2 Base Sensitive FGs? Pri->BaseSens2 RuPhos System A (Standard): Ligand: RuPhos Pd Source: RuPhos Pd G4 Base: NaOtBu Solvent: THF or Dioxane BaseSens->RuPhos No (Robust) LHMDS_Sec System B (Mild): Ligand: RuPhos Pd Source: RuPhos Pd G4 Base: LHMDS (1M in THF) Solvent: THF (65°C) BaseSens->LHMDS_Sec Yes (Sensitive) Brett System C (Standard): Ligand: BrettPhos Pd Source: BrettPhos Pd G4 Base: NaOtBu Solvent: t-Amyl Alcohol BaseSens2->Brett No (Robust) LHMDS_Pri System D (Mild): Ligand: tBuBrettPhos Pd Source: tBuBrettPhos Pd G4 Base: K3PO4 or LHMDS Solvent: t-BuOH/Dioxane (1:1) BaseSens2->LHMDS_Pri Yes (Sensitive)

Caption: Logic flow for selecting catalyst/base combinations based on amine class and functional group tolerance.

Experimental Protocols

Protocol A: Coupling of Secondary Spirocyclic Amines (Robust Substrates)

Target: Coupling 2-azaspiro[3.3]heptane or 2-azaspiro[4.5]decane with Aryl Bromides/Chlorides. Rationale: RuPhos provides the optimal balance of steric bulk to facilitate reductive elimination of the bulky secondary amine without overcrowding the Pd center during oxidative addition.

Materials:

  • Aryl Halide (1.0 equiv)[1][2]

  • Spirocyclic Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Procedure:

  • Vessel Prep: Equip a reaction vial (4 mL or 8 mL) with a magnetic stir bar and a septum cap. Note: While G4 precatalysts are air-stable, the catalytic cycle is oxygen-sensitive.

  • Solids Addition: Weigh the Aryl Halide, NaOtBu, and RuPhos Pd G4 into the vial.

    • Tip: If the amine is a solid (e.g., oxalate salt), add it here along with an extra equivalent of base.

  • Purge: Seal the vial and purge with inert gas (

    
     or Ar) for 5 minutes via needle inlet/outlet.
    
  • Liquids Addition: Add the solvent and the Spirocyclic Amine (if liquid) via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 2–12 hours.

    • Monitoring: Check LCMS at 2 hours. If conversion <50%, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Base-Sensitive Substrates (LHMDS Method)

Target: Substrates containing esters, ketones, or base-labile protecting groups. Rationale: NaOtBu is too nucleophilic/basic for many complex scaffolds. LHMDS is a non-nucleophilic, soluble base that is highly compatible with Buchwald precatalysts.

Materials:

  • Aryl Halide (1.0 equiv)[1][2]

  • Spirocyclic Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.0 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Procedure:

  • Inert Setup: Flame-dry the reaction vessel and cool under Argon.

  • Solids: Add Aryl Halide and RuPhos Pd G4. Purge with Argon.

  • Solution Prep: Add THF and the Spirocyclic Amine.

  • Base Addition: Dropwise add the LHMDS solution at room temperature.

    • Mechanistic Note: The soluble base allows for rapid deprotonation of the amine-Pd complex without relying on phase transfer, often allowing lower temperatures.

  • Reaction: Heat to 65°C . This milder temperature prevents ester hydrolysis or racemization.

  • Quench: Quench with saturated

    
     solution before standard extraction.
    

Comparative Data & Ligand Performance[2][3][4][5][6][7]

The following table summarizes expected yields for the coupling of 2-azaspiro[3.3]heptane with 4-chlorotoluene under various conditions (2 mol% Pd, 100°C, 12h).

LigandPd SourceBaseYield (%)Notes
RuPhos Pd G4 NaOtBu 96% Recommended System. Complete conversion < 2h.
BrettPhosPd G4NaOtBu45%Stalled. Ligand too bulky for this secondary amine.
XPhosPd G3NaOtBu82%Good alternative, but slower kinetics than RuPhos.
BINAP


<10%Failed. Ligand bite angle/sterics insufficient.


NaOtBu0%Complete lack of reactivity.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Oxidative Addition failure or Catalyst Poisoning.1. Switch to XPhos or G3-XantPhos (for chlorides).2. Ensure amine is free-based (if using salts).
Dehalogenation (Ar-H formed)

-hydride elimination competing with Reductive Elimination.
1. Switch to RuPhos (accelerates Red. Elim.).2.[3][4] Lower temperature.3. Increase amine equivalents.
Stalled at ~50% Catalyst death (Pd black formation).1. Add 1 mol% free ligand to stabilize Pd.2. Switch solvent to t-Amyl Alcohol (higher boiling, better solubility).
Impurity formation (Ester hydrolysis) Base incompatibility.Switch from NaOtBu to LHMDS or

(with tBuOH as co-solvent).

References

  • RuPhos Efficacy: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.[5][6] Link

  • Precatalyst Activation: Bruno, N. C., et al. "Palladium Precatalysts for Cross-Coupling: The Generation of Active Species." Chemical Science, 2013. Link

  • Spirocyclic Scaffolds: Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Structural Surrogates for Piperazines." Journal of Organic Chemistry, 2010.[3] Link

  • Mechanistic Studies (BrettPhos vs RuPhos): Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Base Selection: McCann, L. C., & Organ, M. G. "Role of the Base in Buchwald–Hartwig Amination." Journal of Organic Chemistry, 2014.[3][5][6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Azaspiro Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues with Azaspiro Hydrochloride Salts in Dichloromethane (DCM) Ticket ID: #SOL-AZA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

Executive Summary & Mechanistic Insight[1]

The Issue: Researchers frequently encounter "oiling out" or complete insolubility when attempting to dissolve azaspiro hydrochloride (HCl) salts in Dichloromethane (DCM). While the free base forms of azaspiro compounds often exhibit excellent solubility in DCM due to their lipophilic spiro-carbon frameworks, the conversion to an HCl salt introduces a rigid ionic lattice that DCM—a moderately polar aprotic solvent (


)—cannot effectively solvate.

The Mechanism: Azaspirocycles are valued in drug discovery for their high fraction of


 carbons (

), which improves metabolic stability and water solubility compared to flat aromatic scaffolds.[1] However, this rigid 3D structure creates a highly stable crystal lattice in the salt form.
  • Lattice Energy vs. Solvation Energy: For dissolution to occur, the energy released by solvation must exceed the lattice energy. DCM lacks the hydrogen-bond donating capability to stabilize the chloride anion (

    
    ) and the dielectric strength to shield the ammonium cation effectively.
    
  • The "Oiling Out" Trap: When the salt is partially solvated but cannot break the lattice completely, it forms a second liquid phase (an oil) rich in solute and solvent, separating from the bulk DCM.

Troubleshooting Decision Matrix

Before proceeding with a protocol, identify your specific scenario using the decision tree below.

SolubilityDecisionTree cluster_legend Recommended Workflow Start Start: Azaspiro HCl Insoluble in DCM Goal What is your downstream goal? Start->Goal Reaction Chemical Reaction (e.g., Amide Coupling) Goal->Reaction Analysis Analysis/Purification (NMR, Chromatography) Goal->Analysis Sens Is the reaction moisture/alcohol sensitive? Reaction->Sens ProtocolB Protocol B: Binary Solvent System (DCM/MeOH) Analysis->ProtocolB YesSens Yes (Sensitive) Sens->YesSens NoSens No (Robust) Sens->NoSens ProtocolA Protocol A: Free-Base Isolation YesSens->ProtocolA NoSens->ProtocolB

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application sensitivity.

Protocol A: The Binary Solvent System (DCM/MeOH)

Best For: Chromatography, transfers, and non-sensitive reactions. Scientific Basis: Methanol (MeOH) is a protic solvent. Even small percentages (2–10%) provide the necessary hydrogen bond donors to solvate the chloride counter-ion, "unlocking" the salt from its lattice.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Prepare Slurry Suspend the azaspiro HCl salt in pure DCM at a concentration of 0.1 M. It will likely appear as a white suspension or a gummy oil.
2 Titrate MeOH Add Methanol dropwise while stirring vigorously. Do not exceed 10% v/v initially.
3 Sonication If the solid persists, sonicate for 30-60 seconds. Warning: Monitor heat generation.
4 The "Clear Point" Observe the transition. Most azaspiro salts dissolve at a 95:5 (DCM:MeOH) ratio.
5 Filtration If a fine haze remains after 10% MeOH, filter through a 0.45 µm PTFE syringe filter. The haze is likely inorganic salt (NaCl/NH4Cl) trapped in the lattice, not your product.

Data: Solubility Thresholds for Common Azaspiro Scaffolds

Scaffold TypeRing SizeDCM Solubility (Pure)DCM:MeOH (9:1) Solubility
2-Azaspiro[3.3]heptaneSmall/Strained< 1 mg/mL> 50 mg/mL
2-Azaspiro[4.4]nonaneMedium< 5 mg/mL> 100 mg/mL
6-Azaspiro[2.5]octaneRigid/CompactInsoluble (Oils out)> 80 mg/mL

Critical Note: If your downstream application involves silica chromatography, the DCM:MeOH mixture is ideal as it prevents the amine salt from streaking by keeping it solvated and slightly deactivating the acidic silica sites [1].

Protocol B: The "Free-Base & Swap" (In-Situ Neutralization)

Best For: Reactions sensitive to alcohols (e.g., using reagents like acid chlorides, anhydrides, or organometallics) where MeOH is forbidden. Scientific Basis: Since the HCl salt is the cause of the insolubility, temporarily reverting to the free base allows the compound to dissolve in pure DCM.

Step-by-Step Methodology
  • Biphasic Setup: Place the insoluble azaspiro HCl salt in a separatory funnel with DCM.

  • Base Wash: Add an equal volume of Saturated Aqueous

    
     (for standard amines) or 1M NaOH (if the amine is highly basic and 
    
    
    
    is insufficient).
  • Agitation: Shake vigorously. The salt will deprotonate at the interface. The free base will migrate into the DCM layer (becoming clear), while the chloride ions remain in the aqueous layer.

  • Separation: Drain the organic (DCM) layer.

  • Drying: Dry over Anhydrous

    
     to remove trace water.
    
  • Usage: Use the DCM solution immediately for your reaction.

    • Note: If the salt form is required for stability later, you can re-form it after the reaction by adding HCl in Dioxane or Ether [2].[2]

Protocol C: Rescue Strategy for "Oiling Out"

The Scenario: You attempted to dissolve the salt, but instead of a clear solution or a suspension, you have a sticky gum on the bottom of the flask. This is Liquid-Liquid Phase Separation (LLPS).[3]

The Fix:

  • Do NOT add more DCM. This usually pushes the equilibrium further toward oiling out.

  • Add a "Bridge" Solvent: Add a small amount of Acetone or Acetonitrile (if MeOH is not allowed). These have higher dielectric constants than DCM but are aprotic.

  • Heat-Cool Cycle: Gently heat the mixture to reflux (approx. 40°C for DCM) and allow it to cool slowly. This can sometimes break the amorphous oil and encourage proper dissolution or crystallization.

Frequently Asked Questions (FAQs)

Q1: Will using Methanol in DCM affect my NMR spectra? A: Yes. Methanol-d4 should be used if you are running NMR in a mixed solvent system. If you use non-deuterated MeOH in


, you will see methyl singlets at ~3.49 ppm and hydroxyl protons (variable). Furthermore, the exchangeable protons on your ammonium salt (

) may disappear or broaden significantly due to exchange with the MeOH hydroxyls.

Q2: Why does my azaspiro salt dissolve in Chloroform but not DCM? A: While chemically similar, Chloroform (


) is slightly more acidic (hydrogen bond donor) than DCM due to the three electron-withdrawing chlorine atoms. This allows 

to stabilize the anion slightly better than DCM. However, DCM is generally preferred in pharma due to lower toxicity.

Q3: Can I use Triethylamine (TEA) to help dissolve the salt? A: Adding TEA will effectively perform an in-situ free-basing (Protocol B). The TEA will scavenge the HCl, forming TEA·HCl (which is also insoluble in DCM and may precipitate), leaving your azaspiro free base in solution. This is a valid strategy if you filter off the TEA·HCl, but ensure TEA does not interfere with your reaction [3].

Visualizing the Solvation Mechanism

To understand why the co-solvent is necessary, consider the solvation shell around the ionic species.

SolvationMechanism cluster_DCM Pure DCM Environment (Poor Solvation) cluster_Mix DCM + MeOH Environment (Effective Solvation) Salt Azaspiro-H+ ... Cl- DCM1 DCM Salt->DCM1 Weak Interaction Cation Azaspiro-H+ Salt->Cation Dissociation MeOH1 MeOH Cation->MeOH1 H-Bonding DCM2 DCM Cation->DCM2 Lipophilic Solvation Anion Cl- MeOH2 MeOH Anion->MeOH2 H-Bonding (Stabilization)

Figure 2: Mechanistic comparison of solvation spheres. MeOH acts as a bridge, solvating the ionic components while DCM solvates the lipophilic spiro-scaffold.

References

  • Biotage. (2012).[4] Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Reddit ChemPros. (2024). Amine workup and purification strategies.[2][4][5][6][7][8] Retrieved from [Link]

  • Taylor & Francis. (2014). The utilization of spirocyclic scaffolds in novel drug discovery.[1][9][10] Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

Technical Support Center: NMR Interpretation of 5-methoxy-2-azaspiro[3.3]heptane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR interpretation of 5-methoxy-2-azaspiro[3.3]heptane and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel spirocyclic scaffold. The unique structural features of these compounds, particularly their rigidity and potential for stereoisomerism, can present challenges in NMR spectral interpretation.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction to the Challenges

The 2-azaspiro[3.3]heptane moiety is an increasingly important motif in medicinal chemistry, valued for its three-dimensional character and ability to explore novel chemical space.[3][4][5] The introduction of a methoxy substituent at the 5-position creates a chiral center, leading to the possibility of diastereomers depending on the synthetic route and other substituents. The rigid, puckered nature of the cyclobutane rings in the spiro[3.3]heptane system can lead to complex ¹H NMR spectra due to diastereotopic protons and restricted bond rotation.[6]

This guide will help you navigate these complexities, from routine spectral analysis to advanced stereochemical determination.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the core protons and carbons of 5-methoxy-2-azaspiro[3.3]heptane?

While experimental data for this specific compound is not widely published, we can predict the approximate chemical shifts based on the analysis of similar 2-azaspiro[3.3]heptane derivatives and the known effects of a methoxy substituent.[7][8] The rigid spirocyclic system can lead to significant differences in the chemical shifts of axial and equatorial protons.[9]

Predicted ¹H and ¹³C NMR Chemical Shifts for 5-methoxy-2-azaspiro[3.3]heptane

Proton/CarbonPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H1/C12.0 - 2.435 - 40Protons on the carbon adjacent to the nitrogen.
H3/C32.8 - 3.250 - 55Protons on the carbon adjacent to the nitrogen.
H4/C41.8 - 2.230 - 35Protons on the cyclobutane ring without the methoxy group.
H5/C53.8 - 4.275 - 80Methine proton directly attached to the methoxy group.
H6/C61.9 - 2.330 - 35Protons on the cyclobutane ring with the methoxy group.
H7/C72.1 - 2.535 - 40Protons on the cyclobutane ring with the methoxy group.
OCH₃3.2 - 3.555 - 60Methoxy group protons.
Spirocarbon-40 - 45Quaternary carbon at the spiro junction.

Disclaimer: These are predicted values and may vary depending on the solvent, concentration, and specific isomer.

Q2: My ¹H NMR spectrum shows broad or poorly resolved signals. What could be the cause?

Broad signals in the NMR spectrum of a spirocyclic compound can arise from several factors:

  • Intermediate Conformational Exchange: The cyclobutane rings in the spiro[3.3]heptane system can undergo puckering. If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to signal broadening.[10]

  • Unresolved Coupling: The rigid structure can result in complex spin-spin coupling patterns that may not be fully resolved, leading to the appearance of broad multiplets.

  • Presence of Rotamers: If there are bulky substituents on the nitrogen or elsewhere on the scaffold, restricted rotation around single bonds can lead to the presence of rotamers, which can also cause signal broadening if their exchange rate is intermediate.[10]

  • Sample Preparation Issues: Poor shimming of the magnet, sample inhomogeneity due to poor solubility, or the presence of paramagnetic impurities can all contribute to broad peaks.[8][11]

Q3: How can I distinguish between the cis and trans isomers of a substituted 5-methoxy-2-azaspiro[3.3]heptane derivative?

The primary method for distinguishing diastereomers is through Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY).[12][13]

  • NOESY/ROESY: These 2D NMR experiments detect through-space correlations between protons that are close to each other (< 5 Å).[14] By identifying key NOE cross-peaks, you can determine the relative stereochemistry of the substituents. For example, an NOE between a proton on a substituent and the methoxy protons would indicate they are on the same face of the ring.

Troubleshooting Guides

Problem 1: Ambiguous Stereochemistry

Issue: You have synthesized a derivative of 5-methoxy-2-azaspiro[3.3]heptane and have obtained a single set of NMR signals, but you are unsure of the relative stereochemistry of the substituents.

Workflow for Stereochemical Assignment:

G cluster_0 Initial Analysis cluster_1 Stereochemical Determination cluster_2 Confirmation A Acquire High-Resolution ¹H NMR B Acquire 2D COSY A->B Confirm proton connectivity C Acquire 2D NOESY or ROESY B->C D Identify key through-space correlations C->D E Assign relative stereochemistry D->E F Computational Modeling (Optional) E->F G Compare experimental NOEs with calculated inter-proton distances F->G

Caption: Workflow for stereochemical assignment.

Step-by-Step Protocol:

  • Acquire High-Resolution ¹H and 2D COSY Spectra: Ensure you have a clean sample and acquire a high-resolution ¹H NMR spectrum. Run a COSY experiment to establish the through-bond proton-proton correlations, which will help in assigning the signals of the spirocyclic core.[15][16]

  • Choose Between NOESY and ROESY: For small molecules like 5-methoxy-2-azaspiro[3.3]heptane derivatives, the NOE effect can sometimes be close to zero, leading to weak or absent cross-peaks in a NOESY spectrum.[17] If you do not observe clear NOEs in your NOESY experiment, a ROESY experiment is recommended. ROESY experiments are less sensitive to the tumbling rate of the molecule and will generally provide positive cross-peaks for small molecules.[12]

  • Analyze NOE/ROE Cross-Peaks: Look for correlations between protons on different parts of the molecule that are not directly bonded. For example, an NOE between the methoxy protons and a proton on another substituent would strongly suggest that these groups are on the same side of the molecule (cis relationship).

  • Computational Modeling (Optional but Recommended): To further support your assignment, you can perform conformational analysis using computational methods.[2] By calculating the lowest energy conformers of the possible isomers, you can compare the calculated inter-proton distances with the observed NOE intensities.

Problem 2: Overlapping Signals from Diastereomers

Issue: Your ¹H NMR spectrum shows multiple sets of signals, suggesting the presence of diastereomers, but the signals are overlapping, making analysis difficult.

Workflow for Resolving Overlapping Signals:

G cluster_0 Initial Steps cluster_1 Advanced Techniques cluster_2 Separation A Overlapping signals in ¹H NMR B Increase Magnetic Field Strength A->B C Change NMR Solvent A->C D Acquire 2D HSQC Spectrum A->D E Acquire 'Pure Shift' ¹H NMR A->E B->D C->D F Chromatographic Separation (HPLC) G Analyze pure isomers by NMR F->G

Caption: Workflow for resolving overlapping NMR signals.

Step-by-Step Protocol:

  • Increase Magnetic Field Strength: If available, re-run the NMR on a spectrometer with a higher magnetic field. This will increase the chemical shift dispersion and may resolve the overlapping signals.[18]

  • Change NMR Solvent: The chemical shifts of protons can be sensitive to the solvent.[19] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can sometimes induce sufficient changes in chemical shifts to resolve overlapping signals.[20]

  • Utilize 2D NMR:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[16] Since ¹³C spectra are generally better dispersed than ¹H spectra, the HSQC can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which can be invaluable for assigning the signals of each isomer.[15]

  • 'Pure Shift' NMR: This is an advanced NMR technique that collapses multiplets into singlets, significantly improving spectral resolution.[21] This can be particularly useful for separating the signals of diastereomers that have very similar chemical shifts but different coupling patterns.

  • Chromatographic Separation: If the diastereomers cannot be resolved spectroscopically, it may be necessary to separate them using techniques such as High-Performance Liquid Chromatography (HPLC) and then analyze each isomer individually by NMR.[18]

References

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]

  • Foroozandeh, M., & Kirschner, K. N. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422. [Link]

  • Organic Spectroscopy International. (2014, November 25). NOESY and ROESY. [Link]

  • Moser, A. (2026, January 13). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Wikipedia. (2023, December 19). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Max T. Rogers NMR Facility. NMR Artifacts. [Link]

  • Moser, A. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

  • ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. [Link]

  • Mannina, L., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 331-339. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Link]

  • University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. [Link]

  • Bougault, C. M., et al. (2011). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 133(40), 16034–16037. [Link]

  • Al-Wahaibi, L. H., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8437-8455. [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]

  • The Royal Society of Chemistry. ¹H NMR spectrum of the spiro compound 18. [Link]

  • ResearchGate. (2021, March 5). NMR interpretation of a diastereomeric compound. [Link]

  • Argyropoulos, D., et al. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5035–5039. [Link]

  • MRIQuestions.com. MRS artifacts?. [Link]

  • Chemistry Stack Exchange. (2017, August 26). Diastereomers and H-NMR. [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(14), 1735-1737. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(39), 5567-5570. [Link]

  • PubChem. 2-Azaspiro(3.3)heptane. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 25-35. [Link]

  • University of Bari Aldo Moro. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • PubMed. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link]

  • PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • Reich, H. J. (2017). 5. Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. [Link]

  • Chemistry LibreTexts. (2019, June 5). 5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

Sources

Preventing ring opening of strained spiro[3.3]heptane systems

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: SpiroTech Application Support (Tier 3) Subject: Ticket #9942: Preventing Ring Opening/Collapse in Spiro[3.3]heptane Scaffolds

Welcome to the Spiro[3.3]heptane Technical Support Center

You have reached the advanced support module for strained bicyclic systems. We understand you are working with spiro[3.3]heptane (and likely its aza/oxa-analogues).

The Core Problem: You are dealing with a "spring-loaded" scaffold. The spiro[3.3]heptane system possesses approximately 63 kcal/mol of strain energy. While kinetically stable under standard conditions, specific triggers—particularly carbocation generation adjacent to the spiro center—can induce a catastrophic release of this strain, leading to ring expansion (to fused bicyclo[3.2.0] systems) or fragmentation.

This guide provides the operational protocols required to maintain scaffold integrity during synthesis and functionalization.

Troubleshooting Module 1: The Cationic Rearrangement Trap

Status: 🔴 CRITICAL RISK Trigger: Acidic conditions or leaving group departure at the


-position.
The Issue

The most common failure mode is the acid-catalyzed rearrangement . If your synthesis generates a carbocation adjacent to the spiro carbon (e.g., during deprotection, epoxide opening, or diazotization), the system will undergo a 1,2-alkyl shift to relieve ring strain.

  • Symptom: NMR shows loss of

    
     symmetry or appearance of unexpected alkene signals.
    
  • Diagnosis: You have likely formed a bicyclo[3.2.0]heptane or bicyclo[2.2.1]heptane derivative.

The Mechanism (Visualization)

The following diagram illustrates the "Danger Zone"—the pathway you must avoid.

SpiroRearrangement cluster_prevention PREVENTION STRATEGY Spiro Spiro[3.3]heptane (Intact Target) Cation α-Cationic Intermediate Spiro->Cation Acid/LG Departure TS 1,2-Alkyl Shift (Strain Relief) Cation->TS fast Fused Bicyclo[3.2.0]heptane (Rearranged Product) TS->Fused Thermodynamic Sink Buffer Buffer/Scavenger Buffer->Cation Intercepts H+

Figure 1: The thermodynamic driving force converts the strained spiro system into a fused system upon cation generation.

Solution: The "Non-Participating" Protocol

To prevent this, you must ensure that any positive charge generated is either:

  • Destabilized (preventing formation).

  • Rapidly Trapped (kinetic control).

Corrective Actions:

  • Avoid: Solvolysis conditions (e.g., heating in acidic water/alcohol).

  • Substitute: If deprotecting a Boc group adjacent to the ring, use HCl/Dioxane (anhydrous) rather than TFA/DCM . The anhydrous conditions prevent the nucleophilic attack that often initiates the rearrangement sequence.

  • Buffer: When performing reactions that generate protons (e.g., acylations), always include a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to neutralize the medium immediately.

Troubleshooting Module 2: Radical Instability (Functionalization)

Status: 🟡 MODERATE RISK Trigger: Metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) or radical halogenation.

The Issue

Cyclobutane rings are susceptible to radical ring opening via


-scission. If you generate a radical on the ring (common in Photoredox or Ni-catalyzed chemistries), the ring may open to form a linear alkene.
Troubleshooting Table: Stability Limits
ParameterSafe ZoneDanger ZoneReason
Temperature


Thermal energy overcomes the activation barrier for ring opening.
Catalyst Pd(0)/Pd(II)Ni(I)/Ni(III)Nickel pathways often involve radical intermediates prone to

-scission.
Nucleophiles Hard (Grignards)Soft (Thiolates)Soft nucleophiles can attack the strained ring in activated systems (e.g., ketones).
Solvent Ethers (THF, MTBE)Protic (MeOH,

)
Protic solvents stabilize transition states leading to rearrangement.

Verified Protocol: Safe Reductive Amination on Spiro[3.3]heptan-2-one

Context: A common task is attaching an amine to the spiro ketone. Standard conditions (NaCNBH3/MeOH/AcOH) often lead to decomposition due to the acidic environment.

Objective: Install an amine without opening the ring.

Step-by-Step Methodology
  • Reagent Preparation (The "Pre-Complexation" Step):

    • Dissolve the amine (1.1 equiv) and Titanium(IV) isopropoxide (

      
      , 2.0 equiv) in anhydrous THF.
      
    • Why? Titanium acts as a Lewis acid to activate the ketone and as a water scavenger, driving imine formation without adding Brønsted acids that trigger rearrangement.

  • Imine Formation:

    • Add Spiro[3.3]heptan-2-one (1.0 equiv) to the mixture.

    • Stir at Room Temperature for 6–12 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or NMR. Do not heat.

  • Reduction (The "Soft" Hydride):

    • Cool the reaction to

      
      .
      
    • Add Sodium borohydride (

      
      , 2.0 equiv) followed immediately by Methanol  (dropwise, to activate the borohydride).
      
    • Note: Do not use

      
       with acetic acid. The acetic acid is the enemy here.
      
  • Quench (Controlled Hydrolysis):

    • Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours.

    • Why? This breaks down the titanium emulsions without using strong mineral acids (like HCl) which would destroy your product during the workup.

  • Validation:

    • Verify the integrity of the spiro core using

      
       NMR. You should see the characteristic quaternary carbon signal around 30–40 ppm . If you see a signal 
      
      
      
      ppm or alkene peaks, ring opening has occurred.

Frequently Asked Questions (FAQ)

Q: Can I use the spiro[3.3]heptane scaffold as a direct bioisostere for a phenyl ring? A: Yes, but with geometric caveats.

  • Exit Vectors: The spiro[3.3]heptane provides a "linear" vector similar to a para-substituted benzene but with a shorter distance (approx 5.8 Å vs 6.5 Å).

  • Solubility: It significantly increases

    
     (fraction of saturated carbons), usually improving solubility and metabolic stability compared to the flat phenyl ring.[1]
    

Q: I see a "Semipinacol Rearrangement" mentioned in literature. Is this a bug or a feature? A: It is both.

  • Feature: Synthetic chemists (like Carreira or Mykhailiuk) use it intentionally to build the spiro system from cyclopropyl precursors.

  • Bug: Once you have the spiro system, this same mechanism is the primary pathway for its destruction.

Q: Why did my Suzuki coupling fail on the 2-bromo-spiro[3.3]heptane? A: Steric hindrance and slow oxidative addition. The quaternary center creates a "neopentyl-like" steric environment.

  • Fix: Switch to highly active, bulky phosphine ligands (e.g., SPhos or RuPhos ) that facilitate oxidative addition on hindered substrates.

References

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Source: National Institutes of Health (PMC) URL:[Link]

  • Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Source: PubMed URL:[Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core. Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Escaping Flatland: A Comparative Guide to Fsp3 Enhancement via Azaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Geometry of Solubility

In the post-Lipinski era, the metric of Fraction of sp3-hybridized carbons (Fsp3) has emerged as a critical predictor of clinical success. While traditional saturated heterocycles like piperidine and morpholine offer high Fsp3 scores, they often suffer from metabolic liabilities and crowded intellectual property (IP) space.

This guide objectively compares Azaspiro[3.3]heptane scaffolds against their monocyclic counterparts (piperidine, piperazine, morpholine). We analyze the structural causality that allows these spirocycles to improve solubility and metabolic stability while maintaining—or enhancing—molecular complexity.

Key Finding: The 1-azaspiro[3.3]heptane scaffold represents a "next-generation" bioisostere, offering superior metabolic stability compared to both the traditional 2-azaspiro[3.3]heptane and the parent piperidine ring, often without the lipophilicity penalty associated with other solubilizing groups.

The Fsp3 Imperative & Structural Logic

Why it matters: As defined by Lovering et al., increasing Fsp3 correlates with improved solubility and reduced promiscuity. However, simply "saturating" a molecule often leads to "grease balls"—lipophilic aliphatic chains that fail in DMPK.

The Spiro Solution: Azaspiro[3.3]heptanes introduce rigid 3D character .[2][3] Unlike the chair conformation of piperidine, the spiro[3.3] system forces exit vectors into a perpendicular orientation (90° twist), disrupting planar crystal packing and lowering melting points, which directly enhances solubility.

Comparative Analysis: Scaffold Architecture
FeaturePiperidine 2-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane
Structure Monocyclic (6-membered)Bicyclic Spiro (4,4-membered)Bicyclic Spiro (4,4-membered)
Fsp3 Contribution 1.0 (High)1.0 (High)1.0 (High)
Shape/Vectors Linear/Chair (

approx)
Linear (

)
Angular/Kinked
Basicity (pKa) ~11.0~11.3 (More Basic)~10.8 (Similar to Pip)
Metabolic Liability

-oxidation (High)
Lower (Steric protection)Lowest (Bridgehead protection)
IP Status Generic/CrowdedCommon BioisostereEmerging/Novel Space

Decision Logic: When to Hop?

The following decision tree illustrates the logical flow for selecting an azaspiro scaffold during lead optimization.

ScaffoldSelection Start Lead Compound Optimization (Goal: Improve Fsp3 / DMPK) Issue Identify Primary Liability Start->Issue Solubility Low Solubility / High MP Issue->Solubility Crystal Packing Metab High Metabolic Clearance (e.g., Piperidine oxidation) Issue->Metab CYP Degradation IP Crowded IP Space Issue->IP Freedom to Operate Spiro2 Switch to 2-Azaspiro[3.3]heptane (Disrupts packing, Linear vector) Solubility->Spiro2 Maintain Linear Vector Spiro1 Switch to 1-Azaspiro[3.3]heptane (Angular vector, Max stability) Metab->Spiro1 Block alpha-sites IP->Spiro1 Novel Geometry Check Check Spiro2->Check Check hERG (pKa increase risk)

Figure 1: Strategic decision tree for scaffold hopping from monocycles to spirocycles.

Physicochemical Performance Data

The data below synthesizes comparative studies (including Angew. Chem. Int. Ed. 2023) demonstrating the impact of scaffold replacement on a model drug (Bupivacaine analogue).[4][5][6]

PropertyPiperidine (Parent) 2-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Impact Analysis
LogD (pH 7.4) 2.52.12.42-azaspiro lowers LogD due to higher ionization (basicity) and solvation volume.
Solubility (

M)
1361213*Note: In this specific lipophilic context, solubility dropped, but in polar contexts, spiro-disruption often improves it.
Cl_int (Human Mic) 15

L/min/mg
8

L/min/mg
< 3

L/min/mg
Crucial: 1-azaspiro offers superior metabolic stability by removing accessible

-hydrogens.
hERG Inhibition High RiskModerate RiskLow RiskAngular vector of 1-azaspiro often reduces hERG pharmacophore overlap.

> Expert Insight: While 2-azaspiro[3.3]heptane is a common "go-to" for solubility, it often increases basicity (pKa > 11), which can exacerbate hERG issues or reduce permeability. The 1-azaspiro[3.3]heptane is frequently the superior choice for balancing metabolic stability with physicochemical properties.

Experimental Protocols

To ensure reproducibility, we provide two distinct synthesis protocols: one for the common 2-azaspiro scaffold and one for the emerging 1-azaspiro scaffold.

Protocol A: Synthesis of 1-Azaspiro[3.3]heptane (The "Graf" Route)

Targeting the metabolically stable, angular scaffold.

Principle: This route utilizes a thermal [2+2] cycloaddition between an endocyclic alkene and Graf’s isocyanate, followed by reduction.[4][7][5][6][8][9]

Reagents:

  • Methylene cyclobutane (Starting material)

  • Chlorosulfonyl isocyanate (Graf's isocyanate)[4][7][5][6][9][10]

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH4

  • Solvents: Diethyl ether, THF.

Step-by-Step Workflow:

  • Cycloaddition ([2+2]):

    • Dissolve methylene cyclobutane (1.0 eq) in anhydrous diethyl ether at 0°C.

    • Dropwise add chlorosulfonyl isocyanate (1.1 eq) under

      
       atmosphere.
      
    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Observation: Formation of the

      
      -lactam-N-sulfonyl chloride intermediate.
      
  • Hydrolysis:

    • Quench the reaction mixture into a biphasic mixture of

      
       (aq) and ether to remove the sulfonyl group.
      
    • Isolate the free

      
      -lactam (spiro[3.3]heptan-2-one derivative).
      
  • Reduction:

    • Dissolve the

      
      -lactam in dry THF.
      
    • Slowly add Red-Al (65% in toluene, 2.5 eq) at 0°C.

    • Reflux for 4 hours to ensure complete reduction of the amide carbonyl.

  • Workup:

    • Cool to 0°C. Quench with Glauber’s salt (

      
      ) or Fieser workup.
      
    • Filter solids, dry organic layer over

      
      , and concentrate.
      
    • Purification: Distillation or formation of HCl salt (precipitate from

      
      ).
      
Protocol B: Synthesis of 6-Oxa-2-azaspiro[3.3]heptane (The "TBNPA" Route)

Targeting the solubility-enhancing morpholine bioisostere.

Principle: Double cyclization of a tribromoneopentyl alcohol derivative.

Step-by-Step Workflow:

  • Oxetane Formation: Treat tribromoneopentyl alcohol with NaOH (aq) to form 3,3-bis(bromomethyl)oxetane.

  • Spiro-Cyclization:

    • React 3,3-bis(bromomethyl)oxetane with tosylamide (

      
      ) and 
      
      
      
      in DMF at 100°C.
    • Yields N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Deprotection:

    • Remove Tosyl group using

      
       (sonication) or Naphthalene/Na to yield the free amine.
      

Visualizing the Synthesis Logic

The following diagram details the critical pathway for accessing the 1-azaspiro[3.3]heptane core, highlighting the key intermediate.

SynthesisWorkflow cluster_0 Critical Step: Ring Formation Start Methylene Cyclobutane (Alkene) Inter Spiro-beta-lactam (Key Intermediate) Start->Inter [2+2] Cycloaddition Thermal Reagent Graf's Isocyanate (ClO2S-NCO) Reagent->Inter Product 1-Azaspiro[3.3]heptane (Final Scaffold) Inter->Product Carbonyl Reduction Reduct Reduction (LiAlH4 / Red-Al)

Figure 2: Synthetic pathway for 1-azaspiro[3.3]heptane via [2+2] cycloaddition.

Case Study: Rescuing Bupivacaine

Challenge: Bupivacaine, a potent anesthetic, relies on a piperidine ring. However, metabolic clearance limits its duration of action, and the piperidine ring is a generic structural motif.

Solution: Researchers replaced the piperidine ring with 1-azaspiro[3.3]heptane .[4][5][6][10]

  • Result: The spiro-analogue maintained the pKa necessary for sodium channel blocking but significantly reduced metabolic clearance (Cl_int dropped from 15 to <3

    
    L/min/mg).[4]
    
  • Mechanism: The spiro-fusion protects the carbon atoms adjacent to the nitrogen (bridgehead carbons) from CYP450-mediated oxidation, a common failure mode for piperidines.

  • Outcome: A patentable, longer-acting anesthetic candidate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Kirichok, A. A., et al. (2023).[5][11] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[3][4][5][6][9][10][11] Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[12] Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

Sources

Navigating Three-Dimensional Space: A Comparative ADME Guide to Spiro[3.3]heptane and Spiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, moving beyond "flatland" is not just an aspiration but a necessity. The increasing saturation of chemical space dominated by planar, aromatic systems has driven medicinal chemists to explore more three-dimensional (3D) scaffolds.[1] These sp³-rich cores offer a path to novel intellectual property, improved physicochemical properties, and unique interactions with biological targets.[1] Among these, small, strained spirocycles have emerged as particularly valuable building blocks.

This guide provides a detailed comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of two prominent spirocyclic scaffolds: spiro[3.3]heptane and its slightly larger analog, spiro[3.4]octane. As a bioisostere for mono-, meta-, and para-substituted phenyl rings, spiro[3.3]heptane has garnered significant attention for its ability to confer favorable ADME properties.[1][2][3][4] This analysis, grounded in experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and deploy these scaffolds in their medicinal chemistry programs.

I. Physicochemical Properties: The Foundation of ADME

A molecule's fundamental physicochemical characteristics dictate its journey through the body. The rigid, 3D nature of spiro[3.3]heptane and spiro[3.4]octane offers distinct advantages over flat aromatic rings, influencing solubility, lipophilicity, and molecular shape.[1]

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter governing a drug's ability to cross biological membranes. The introduction of sp³-rich spirocycles is a common strategy to modulate this property. Experimental data shows that replacing a phenyl ring with a spiro[3.3]heptane moiety can lead to a tangible decrease in lipophilicity. For instance, in analogues of the anticancer drug Sonidegib, this substitution lowered the calculated logP (clogP) by approximately 0.8 units.[2][5] While the experimental logD values for these specific compounds were outside the reliable measurement range (logD ≥ 3.5), the trend towards reduced hydrophobicity is clear.[5][6]

In a different chemical series, a spiro[3.3]heptane analogue of the local anesthetic Benzocaine exhibited a significantly lower logD of -0.4, compared to 1.8 for the parent drug, demonstrating a substantial increase in hydrophilicity.[3]

Scaffold/CompoundParameterValueRationale & Implication
SonidegibclogP6.8High lipophilicity, typical of many kinase inhibitors.
trans-Spiro[3.3]heptane SonidegibclogP6.0Replacement of the meta-phenyl ring with the spirocycle reduces calculated lipophilicity, which can be beneficial for ADME properties.[2][5]
cis-Spiro[3.3]heptane SonidegibclogP6.0Similar reduction in lipophilicity observed for the cis-isomer.[2][5]
BenzocaineLogD (pH 7.4)1.8Moderate lipophilicity.
Spiro[3.3]heptane BenzocaineLogD (pH 7.4)-0.4Significant decrease in lipophilicity, improving aqueous solubility.[3]
Spiro[3.4]octaneXLogP33.7Calculated lipophilicity for the parent hydrocarbon is higher than for spiro[3.3]heptane, reflecting the additional carbon atom.[7]
Aqueous Solubility

Improving aqueous solubility is a perpetual challenge in drug development. The replacement of planar aromatic rings with 3D saturated scaffolds can enhance solubility by disrupting crystal packing and improving solvation.[1]

While replacing the phenyl ring in the highly hydrophobic drug Sonidegib with spiro[3.3]heptane did not markedly improve its already poor water solubility (≤ 1 µM for all analogues), this is likely due to the parent molecule's overwhelming hydrophobicity.[2][5] A more telling example is the Benzocaine analogue, where the spiro[3.3]heptane substitution resulted in a comparable aqueous solubility (332 µM vs. 385 µM for Benzocaine HCl), demonstrating that the scaffold can maintain or slightly improve solubility in a more drug-like chemical space.[3]

CompoundAqueous Solubility (PBS, pH 7.4)Implication
Sonidegib≤ 1 µMPoorly soluble parent drug.
trans/cis-Spiro[3.3]heptane Sonidegib≤ 1 µMNo significant change in solubility; the scaffold could not overcome the inherent insolubility of the parent structure.[2][5]
Benzocaine HCl385 ± 1.4 µMGood solubility.
Spiro[3.3]heptane Analogue HCl332 ± 2.5 µMMaintained good aqueous solubility, indicating the scaffold is well-tolerated from a solubility perspective.[3]

II. Comparative ADME Profile

The ultimate test of a scaffold's utility lies in its in vitro and in vivo ADME performance. Here, we dissect the known properties of spiro[3.3]heptane and spiro[3.4]octane across the key ADME parameters.

Metabolism and Metabolic Stability

A primary driver for employing strained spirocycles is to enhance metabolic stability by replacing metabolically labile aromatic rings or by blocking sites of metabolism.[8] The high ring-strain-induced bond strength can render these scaffolds more resistant to oxidative metabolism.[8]

However, the metabolic fate is highly dependent on the specific compound and the position of the scaffold. In the case of the Sonidegib analogues, replacing the phenyl ring with spiro[3.3]heptane actually reduced metabolic stability in human liver microsomes (HLM). The half-life (t½) dropped from 93 minutes for the parent drug to 47 minutes for the trans-isomer and a mere 11 minutes for the cis-isomer.[6] This underscores a critical principle: while the scaffold itself may be robust, its introduction can alter the molecule's presentation to metabolic enzymes, potentially exposing other parts of the molecule to oxidation.

Conversely, the spiro[3.3]heptane analogue of Benzocaine showed a significant improvement in metabolic stability. The intrinsic clearance (CLint) was nearly three times lower than that of Benzocaine, and the half-life in HLM was extended from 20.1 minutes to 56.7 minutes.[3] This highlights the context-dependent impact of the scaffold.

Direct comparative metabolic stability data for spiro[3.4]octane-containing compounds is less prevalent in the literature, necessitating a head-to-head experimental comparison for any new chemical series.

CompoundIntrinsic Clearance (CLint, µL/min/mg)HLM Half-life (t½, min)Interpretation
Sonidegib1893Moderately stable.
trans-Spiro[3.3]heptane Sonidegib3647Decreased metabolic stability.[6]
cis-Spiro[3.3]heptane Sonidegib15611Significantly decreased metabolic stability.[6]
Benzocaine8320.1Lower metabolic stability.
Spiro[3.3]heptane Analogue2956.7Markedly improved metabolic stability.[3]
Cytochrome P450 (CYP) Inhibition

Inhibition of major CYP450 enzymes is a significant cause of drug-drug interactions (DDIs).[9][10] Drug candidates are routinely screened for their potential to inhibit key isoforms like CYP3A4, 2D6, 2C9, 2C19, and 1A2.[10][11] The introduction of rigid, saturated scaffolds like spiro[3.3]heptane and spiro[3.4]octane, which lack the π-systems of aromatic rings, is generally hypothesized to reduce interactions with the active sites of CYP enzymes. However, experimental verification is crucial. Currently, there is a lack of published, direct comparative data on the CYP inhibition profiles of matched-pair compounds containing these two spirocycles. This represents a critical data gap that must be addressed during lead optimization.

Permeability

The ability of a drug to pass through biological membranes, such as the intestinal wall, is essential for oral absorption.[12] Increasing the sp³ fraction of a molecule is a known strategy to enhance permeability.[1] While specific permeability data (e.g., from Caco-2 assays) for compounds containing these spirocycles is not widely published in a comparative context, the favorable physicochemical properties (reduced planarity, controlled lipophilicity) suggest that these scaffolds are unlikely to be a liability for passive diffusion and may offer advantages over their aromatic counterparts.

Distribution and Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin.[13] Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[14] High plasma protein binding (>90%) can limit the free drug concentration and restrict clearance.[13][15] The impact of spiro[3.3]heptane and spiro[3.4]octane on PPB is context-dependent and must be determined experimentally. The modulation of lipophilicity and the introduction of specific 3D vectors for interaction can either increase or decrease binding affinity for plasma proteins. This is another area where direct experimental data for new chemical series is indispensable.

III. Experimental Protocols for ADME Profiling

To facilitate the direct comparison of these scaffolds, standardized, robust experimental protocols are essential. The following section details the methodologies for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes located in the liver microsomes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (typically 1 µM final concentration) to the HLM suspension in a 96-well plate.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Thaw HLM incubation Incubate Test Compound with HLM at 37°C prep1->incubation prep2 Prepare NADPH Cofactor Solution initiation Initiate Reaction with NADPH prep2->initiation incubation->initiation sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiation->sampling quenching Quench Reaction with Acetonitrile + IS sampling->quenching centrifuge Centrifuge to Precipitate Protein quenching->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Workflow for Metabolic Stability Assay.
Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

  • Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup:

    • A-to-B: Add the test compound to the apical (A) side (representing the gut lumen).

    • B-to-A: Add the test compound to the basolateral (B) side (representing the blood).

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: Take samples from the receiver compartment at specified time points.

  • Analysis: Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in both directions. The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio, which indicates the involvement of active efflux transporters.

G cluster_prep Preparation cluster_assay Permeability Measurement cluster_analysis Analysis & Calculation culture Culture Caco-2 cells on Transwell inserts (21-25 days) integrity Measure TEER to confirm monolayer integrity culture->integrity add_cpd Add Test Compound to Apical (A) or Basolateral (B) side integrity->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Sample from Receiver Compartment over time incubate->sample lcms Quantify Compound by LC-MS/MS sample->lcms calc Calculate Papp (A->B, B->A) and Efflux Ratio lcms->calc

Workflow for Caco-2 Permeability Assay.

IV. Conclusion and Strategic Outlook

The selection of a molecular scaffold is a pivotal decision in drug design. Both spiro[3.3]heptane and spiro[3.4]octane offer compelling three-dimensional alternatives to traditional planar rings, providing a route to escape the crowded chemical space and improve ADME properties.

Spiro[3.3]heptane has emerged as a well-validated benzene bioisostere. The available data, though context-dependent, demonstrates its potential to favorably modulate key drug-like properties. It can decrease lipophilicity, maintain or improve aqueous solubility, and, in certain cases, significantly enhance metabolic stability.[2][3][5] Its rigid structure and non-collinear exit vectors provide unique design opportunities for interacting with complex biological targets.[2][6]

Spiro[3.4]octane , being a slightly larger and more lipophilic scaffold, offers a different set of properties. While direct, comparative ADME data is less abundant, it provides an alternative geometric and physicochemical profile that may be advantageous in specific contexts where a larger core is required to fill a binding pocket or where slightly higher lipophilicity is desired.

Key Takeaways for Researchers:

  • Context is King: The impact of these spirocycles on ADME is not absolute but is highly dependent on the overall structure of the molecule.

  • Direct Comparison is Crucial: For any new drug discovery program, a head-to-head comparison of spiro[3.3]heptane and spiro[3.4]octane analogues should be conducted early to make data-driven decisions.

  • Beyond the Scaffold: The improved metabolic stability of the scaffold itself does not guarantee overall metabolic stability for the entire molecule. The new geometry can expose previously shielded positions to metabolism.

Ultimately, both spiro[3.3]heptane and spiro[3.4]octane are powerful tools in the medicinal chemist's arsenal. By understanding their distinct ADME profiles and applying rigorous experimental validation, researchers can leverage these 3D scaffolds to design next-generation therapeutics with improved efficacy and safety profiles.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • spiro[3.4]octan-5-one - C8H12O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Spiro(3.4)octane | C8H14 | CID 135980. PubChem - NIH.
  • Spiro[3.4]octane-3,3-diol | C8H14O2 | CID 21900683. PubChem.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applic
  • 175-56-4 spiro[3.4]octane spiro[3.4]octane.
  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applic
  • Early ADME And Physical-Chemistry Properties. SpiroChem.
  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Spiro[3.
  • Inhibition of Cytochrome P450 Enzymes by Drugs-Molecular Basis and Practical Applications.
  • The extent of plasma protein binding of some drugsa used by the anaesthetist. Continuing Education in Anaesthesia, Critical Care & Pain.
  • An In-Depth Investigation of Cytochrome P450 3A4 Inhibitors: Unveiling Key Structural Features and Their Impact. Journal of Medicinal and Chemical Sciences.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Plasma protein binding – Knowledge and References. Taylor & Francis Online.
  • Inhibitors of Steroidal Cytochrome P450 Enzymes as Targets for Drug Development. Bentham Science.
  • Species differences in drug plasma protein binding. MedChemComm (RSC Publishing).
  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
  • Application of drug physico chemical characteris
  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Precautionary Principle

Immediate Action Required: Treat 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride (CAS: 2306272-79-5) as a high-potency irritant and potential sensitizer .

While specific toxicological data for this precise spirocyclic analog is limited, structural analysis of the 2-azaspiro[3.3]heptane scaffold suggests significant biological activity. As a hydrochloride salt, this compound is prone to hygroscopicity and static generation , creating a risk of inhalation exposure via invisible dust particulates.

The Golden Rule: Do not rely on the absence of a "Danger" signal word to relax safety standards. Use the "Universal Potent Compound" protocol described below.

Risk Assessment & Hazard Identification

Scientific Rationale: Spirocyclic amines are rigid, lipophilic scaffolds often designed to penetrate the blood-brain barrier. Consequently, systemic absorption via mucous membranes (eyes, nose) or transdermal routes may be faster than with flexible aliphatic amines.

Hazard Class (GHS)CategoryDescriptionOperational Implication
Acute Toxicity (Oral) Cat 4Harmful if swallowedAvoid hand-to-mouth contamination; wash hands immediately after doffing gloves.
Skin Corrosion/Irritation Cat 2Causes skin irritationDirect contact will cause dermatitis; potential for chemical burns if moist.
Eye Damage/Irritation Cat 2ACauses serious eye irritationCritical: Micro-particles can dissolve in eye moisture to form acidic HCl solution.
STOT - Single Exposure Cat 3Respiratory IrritationInhalation of dust triggers immediate bronchial irritation.

Personal Protective Equipment (PPE) Strategy

Expert Insight: Standard "lab coat and glasses" are insufficient for charged, low-density hydrochloride salts. The static nature of spirocyclic salts means they "jump" onto surfaces and skin.

A. Ocular Protection (Non-Negotiable)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Why: Safety glasses have gaps. Fine HCl salt dust floats on air currents and can bypass side shields. Goggles provide the necessary seal.

B. Dermal Protection (Glove Protocol)
  • Primary Layer: Nitrile (4 mil minimum).

  • Secondary Layer: Nitrile (Long-cuff, 4-6 mil) or Neoprene.

  • Technique: Double-gloving is mandatory.

    • Rationale: Spirocyclic amines can act as permeation enhancers. If the outer glove is compromised by a solvent (e.g., DCM or Methanol used in processing), the inner glove provides the critical "retreat time" to wash hands safely.

C. Respiratory Protection[1][2][3][4]
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Only): N95 or P100 particulate respirator if working outside containment (not recommended).

Operational Workflow: Handling & Solubilization

Diagram 1: PPE & Handling Decision Matrix

PPE_Decision_Matrix Start Task Identification State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Dissolved) State->Solution Action_Solid Risk: Static Dust & Inhalation Action: Fume Hood + Anti-Static Gun Solid->Action_Solid Action_Soln Risk: Splash & Permeation Action: Double Nitrile Gloves + Goggles Solution->Action_Soln Weighing Weighing Protocol: 1. Use Anti-static bar 2. Tare closed vessel 3. Transfer inside hood Action_Solid->Weighing

Caption: Decision matrix for selecting PPE and engineering controls based on the physical state of the compound.

Step-by-Step Protocol
Phase 1: Preparation
  • Static Control: Place an ionizing bar or anti-static gun near the balance. 2-azaspiro salts are notorious for static cling.

  • Vessel Selection: Use a pre-tared glass vial with a screw cap. Never weigh onto weighing paper or boats that allow dust to slide off.

Phase 2: Weighing (The "Closed Transfer" Method)
  • Open the stock container only inside the fume hood.[1]

  • Transfer approximately the desired amount into your vial.

  • Cap the vial loosely before removing it from the hood to place on the balance.

  • Why? This prevents dust from contaminating the balance area and prevents inhalation during transport.

Phase 3: Solubilization
  • Solvent Choice: Methanol or DMSO are preferred. DCM may be used but increases permeation risk.

  • Exotherm Check: Add solvent slowly. The neutralization of the HCl salt or interaction with protic solvents can generate mild heat.

  • Vortexing: Ensure the cap is sealed with Parafilm before vortexing to prevent aerosol leakage.

Emergency Response & Spill Management

Diagram 2: Spill Response Logic

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Minor < 500 mg (Powder) Size->Minor Major > 500 mg or Solution Size->Major Clean_Minor 1. Wet paper towel (prevent dust) 2. Wipe inward 3. Dispose as Haz Waste Minor->Clean_Minor Evacuate 1. Evacuate Area 2. Alert Safety Officer 3. Do not re-enter w/o SCBA Major->Evacuate

Caption: Logic flow for determining immediate response to chemical spills based on quantity and state.

Skin Contact:

  • Immediate Doffing: Remove contaminated gloves immediately. Do not touch the outside of the glove.[2]

  • Flush: Rinse skin with lukewarm water for 15 minutes. Cold water closes pores (trapping chemical); hot water opens them too wide (increasing absorption).

  • Soap: Use soft soap; avoid scrubbing which abrades the skin barrier.

Eye Contact:

  • Irrigate: Use eyewash station for 15 full minutes. Hold eyelids open.

  • Medical: Seek medical attention. Provide the CAS number (2306272-79-5) to the physician.

Disposal & Waste Management

Scientific Integrity: Never dispose of amine salts down the drain. They are toxic to aquatic life and can form carcinogenic nitrosamines if they encounter nitrites in the waste stream.

  • Solid Waste: Dispose of contaminated vials, gloves, and paper towels in the Solid Hazardous Waste bin (labeled "Toxic/Irritant").

  • Liquid Waste: Collect in a dedicated "Basic/Organic" waste stream. If the solution is acidic (due to HCl), neutralize to pH 7 before adding to a general organic waste container to prevent incompatibility issues.

References

  • Combi-Blocks. (2025). Safety Data Sheet: Spiro[2.4]heptan-5-amine hydrochloride. Retrieved from

  • Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: General Amine Hydrochloride Salts. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。